Product packaging for 1-Methyl-1H-indazol-4-amine(Cat. No.:CAS No. 77894-69-0)

1-Methyl-1H-indazol-4-amine

Cat. No.: B1583998
CAS No.: 77894-69-0
M. Wt: 147.18 g/mol
InChI Key: FVIZXLDFWPPPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-1H-indazol-4-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B1583998 1-Methyl-1H-indazol-4-amine CAS No. 77894-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIZXLDFWPPPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228521
Record name 1H-Indazol-4-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77894-69-0
Record name 1H-Indazol-4-amine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077894690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-4-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Predicted

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's physical properties is the bedrock upon which all further investigation is built. These properties govern a compound's behavior, from its solubility in biological fluids to its interaction with target proteins and its suitability for formulation. This guide focuses on 1-Methyl-1H-indazol-4-amine (CAS No. 77894-69-0), a substituted indazole derivative of interest in medicinal chemistry.

A comprehensive search of the current scientific literature reveals that while synthetic routes and reactions involving related indazoles are documented, specific, experimentally-determined physical property data for this compound remains largely unpublished. This is not an uncommon scenario for novel or specialized research chemicals.

Therefore, this guide adopts a dual approach rooted in scientific integrity. Firstly, we will present a robust profile of the predicted physical properties of this compound, derived from established computational algorithms. Secondly, we provide detailed, field-proven experimental protocols that empower researchers to determine these critical parameters in their own laboratories. This document is designed not merely as a data sheet, but as a practical and authoritative manual for the scientist working with this compound.

Section 1: Molecular Profile and Predicted Physicochemical Properties

This compound is a heterocyclic aromatic amine with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1][2] The structure consists of a bicyclic indazole core, methylated at the N1 position of the pyrazole ring, with an amine group substituted at the C4 position of the benzene ring.

The following tables summarize the key physicochemical properties predicted by computational models, providing a foundational dataset for experimental design.

Table 1: Predicted Core Physical and Chemical Properties
PropertyPredicted ValueSource
Molecular Weight 147.18 g/mol PubChem[2]
Boiling Point 321.6°C at 760 mmHgGuidechem[1]
Density 1.27 g/cm³Guidechem[1]
Flash Point 148.3°CGuidechem[1]
Refractive Index 1.667Guidechem[1]
Vapour Pressure 0.0±0.7 mmHg at 25°CGuidechem[1]
Table 2: Predicted Properties for Drug Development and Discovery
PropertyPredicted ValueSignificance in Drug DevelopmentSource
LogP (Octanol/Water Partition) 1.73670Measures lipophilicity; influences absorption, distribution, metabolism, and excretion (ADME).Guidechem[1]
Topological Polar Surface Area (TPSA) 43.8 ŲPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.PubChem[2]
Hydrogen Bond Donors 1 (from the amine group)Influences solubility and binding interactions with biological targets.PubChem[2]
Hydrogen Bond Acceptors 2 (from the pyrazole nitrogens)Influences solubility and binding interactions with biological targets.PubChem[2]

Section 2: Contextual Analysis through Structural Analogues

To ground our predictions in experimental reality, it is instructive to compare them with the known properties of structurally similar compounds. This comparative analysis provides a likely range and context for the expected properties of this compound.

Table 3: Comparative Properties of Structural Analogues
CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Solubility Notes
1H-Indazol-4-amine Indazole core with amine at C4133.15[3]119-121[4]Almost insoluble in water; soluble in ethanol, DMF.[4]
1-Methyl-1H-indazol-6-amine N1-methylated indazole with amine at C6147.18[5][6]174-180[6]Described as a beige powder with favorable solubility.[6]
This compound (Target) N1-methylated indazole with amine at C4147.18[2]Not Experimentally Determined Expected to have low aqueous solubility, similar to analogues.

Expert Insight: The addition of a methyl group, as seen when comparing 1H-Indazol-4-amine to our target compound, typically increases lipophilicity (LogP) and may slightly decrease aqueous solubility. The melting point is influenced by crystal packing forces; while the 6-amino isomer has a significantly higher melting point, it serves as a reasonable upper-bound expectation. The target compound is expected to be a solid at room temperature.

Section 3: Predicted Spectroscopic Profile

While specific spectra for this compound are not publicly available, a foundational understanding of spectroscopy allows for the prediction of its key characterization features. Chemical suppliers may provide compound-specific data such as NMR, HPLC, or LC-MS upon request.[7]

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring, a singlet for the N-methyl group (likely around 3.5-4.0 ppm), and a broad singlet for the two amine protons (which may shift depending on solvent and concentration).

  • ¹³C NMR (Carbon NMR): The spectrum should reveal eight distinct carbon signals: six for the aromatic carbons of the indazole ring and one for the N-methyl carbon.

  • Mass Spectrometry (MS): In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the primary peak of interest would be the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) at an m/z corresponding to its molecular weight (approx. 147.18).

Section 4: Experimental Protocols for Physicochemical Characterization

The following section provides detailed, self-validating protocols for determining the key physical properties of this compound. The causality behind each step is explained to ensure both accuracy and a deep understanding of the methodology.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[8] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[8]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of moisture can significantly depress the melting point.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[9]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute) as you approach the expected melting point.

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point range is T1-T2.[10]

  • Validation: Repeat the measurement at least twice with fresh samples to ensure reproducibility.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load 2-3mm into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Rapidly for Approximate M.P. C->D E Cool Down & Re-heat Slowly (1-2°C/min) D->E F Record Temp Range (First Drop to Clear Liquid) E->F G Repeat for Reproducibility F->G SolubilityWorkflow start Add Compound to Water water_sol Soluble? start->water_sol hcl_sol Soluble in 5% HCl? water_sol->hcl_sol No is_polar Class S: Polar / Salt water_sol->is_polar Yes naoh_sol Soluble in 5% NaOH? hcl_sol->naoh_sol No is_base Class B: Organic Base hcl_sol->is_base Yes is_acid Class A: Organic Acid naoh_sol->is_acid Yes is_neutral Class N: Neutral Compound naoh_sol->is_neutral No pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Analyte Solution (with 0.15M KCl) A->B C Adjust to Acidic pH (e.g., pH 2 with HCl) B->C D Add Increments of Standardized NaOH C->D E Record Stable pH after Each Addition D->E F Plot pH vs. Volume NaOH E->F G Identify Equivalence Point (Steepest Slope) F->G H Find Half-Equivalence Point (Volume / 2) G->H I Determine pKa (pH at Half-Equiv. Point) H->I

References

Foreword: The Isomer Challenge in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-1H-indazol-4-amine

For researchers and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in therapeutics ranging from oncology to neurology.[1][2] However, the synthesis of substituted indazoles often presents a critical challenge: the formation of N-1 and N-2 positional isomers.[3][4] These isomers, while structurally similar, can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, unambiguous structure elucidation is not merely an analytical task; it is a foundational requirement for safe and effective drug development.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound (C₈H₉N₃).[5] Moving beyond a simple listing of techniques, we will explore the strategic reasoning and causal relationships behind each experimental choice, creating a self-validating workflow that ensures scientific integrity from initial synthesis to final structural confirmation.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into the intricacies of isomer determination, the first principle is to verify the molecular formula. This step prevents the misinterpretation of more complex data and validates the synthetic outcome at a fundamental level. High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose.[6]

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: HRMS is chosen over standard MS for its ability to provide the exact mass of the molecule with high precision (typically to four or five decimal places). This precision allows for the unequivocal determination of the elemental composition, confirming that the desired atoms are present in the correct numbers.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-50 µg/mL.

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

  • Acquisition: Infuse the sample into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the most intense peak in the spectrum corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass calculated for the target formula.

Data Presentation: Mass Verification

ParameterTheoretical Value (for C₈H₁₀N₃⁺)Experimental ValueDeviation (ppm)
Exact Mass [M+H]⁺148.08692148.08711.2

A deviation of <5 ppm provides high confidence in the assigned molecular formula, C₈H₉N₃.[7]

Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy

With the molecular formula confirmed, the core of the elucidation process begins: mapping the atomic connectivity using Nuclear Magnetic Resonance (NMR) spectroscopy. This is not a single experiment but a logical sequence of 1D and 2D techniques designed to build the molecular structure piece by piece.

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the systematic workflow, where each experiment builds upon the information provided by the last.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environment & Counts) C13_NMR ¹³C NMR / DEPT-135 (Carbon Types & Counts) H1_NMR->C13_NMR Provides context for carbon signals HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Differentiates protonated vs. quaternary carbons Final_Structure Final Structure Assignment HMBC->Final_Structure Confirms molecular skeleton & isomer COSY ¹H-¹H COSY (Proton-Proton Coupling) COSY->HMBC

Caption: A systematic workflow for NMR-based structure elucidation.

¹H and ¹³C NMR: The First Look

Expert Rationale: ¹H NMR provides information about the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on an amine group.[8]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the spectral width covers 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. Run a DEPT-135 experiment using standard pulse programs.

Data Presentation: Expected 1D NMR Signals

Signal TypeExpected Chemical Shift (δ, ppm)Rationale & Key Features
¹H NMR
Aromatic CH6.5 - 7.5Three protons on the benzene ring. Their specific shifts and coupling patterns (doublets, triplets) depend on the substitution pattern.
Amine NH₂5.0 - 6.0 (broad)A broad singlet due to proton exchange. The chemical shift is highly dependent on solvent and concentration.
N-Methyl CH₃~3.8 - 4.2A sharp singlet integrating to 3 protons. The key signal for methylation. Its exact chemical shift can hint at N-1 vs. N-2 substitution.[4]
Indazole C3-H~8.0A singlet, typically the most downfield proton on the indazole ring system.[1]
¹³C NMR
Aromatic C100 - 145Six distinct signals for the carbons of the fused rings.
N-Methyl C~35A single signal in the aliphatic region.
2D NMR: Connecting the Dots

Expert Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they connect.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the definitive way to assign all protonated carbons.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the molecular fragments and, crucially, to pinpoint the location of the methyl group.[10]

Experimental Protocol: 2D NMR Acquisition

  • Using the same sample prepared for 1D NMR, acquire HSQC and HMBC spectra using standard, gradient-selected pulse programs. Optimization of the HMBC experiment's long-range coupling delay (e.g., to 8 Hz) is standard for detecting typical ²JCH and ³JCH correlations.

The Decisive Analysis: Differentiating 1-Methyl vs. 2-Methyl Isomers

The entire elucidation hinges on specific long-range correlations observed in the HMBC spectrum. The N-methyl protons are the perfect probe for the substitution site.

Caption: Key HMBC correlations confirming the N-1 position of the methyl group.

Trustworthiness through Self-Validation: The structure is confirmed by a convergence of evidence. In the case of this compound, the critical, unambiguous proof comes from observing HMBC correlations from the N-methyl protons (~4.0 ppm) to specific carbons within the indazole ring.

  • Correlation to C-7a: A correlation between the methyl protons and the quaternary carbon C-7a (the bridgehead carbon) is a ³J (three-bond) coupling. This correlation is only possible if the methyl group is on N-1.

  • Correlation to C-3: A correlation from the methyl protons to the C-3 carbon (which bears a proton at ~8.0 ppm) is also a ³J coupling, further cementing the N-1 assignment.[10]

If the methyl group were on N-2, these correlations would be absent. Instead, a correlation to C-3 would be a ²J (two-bond) coupling, and a correlation to C-7a would be a four-bond coupling, which is typically not observed. This clear distinction in expected HMBC data provides a self-validating system for the assignment.

Part 3: The Ultimate Confirmation - X-ray Crystallography

Expert Rationale: While the combination of HRMS and comprehensive NMR analysis provides a structure with a very high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structural proof.[11] It provides a three-dimensional map of electron density in the solid state, leaving no ambiguity about atomic connectivity or isomeric form.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. The goal is to grow single, defect-free crystals suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques. A variety of solvents (e.g., ethanol, ethyl acetate, hexane mixtures) should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is interpreted to build a molecular model, which is then refined to achieve the best fit with the experimental data.

The output of a successful X-ray experiment is a definitive 3D structure that confirms not only the this compound constitution but also provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[12]

Conclusion: An Integrated and Authoritative Approach

The structural elucidation of this compound serves as a model for the rigorous analysis required in modern chemical and pharmaceutical research. By following a logical workflow—from confirming the molecular formula with HRMS to mapping the complete molecular framework with a suite of 1D and 2D NMR experiments—a confident structural assignment can be made. The key to differentiating the critical N-1 and N-2 isomers lies in the strategic application and interpretation of the HMBC experiment. Finally, where absolute certainty is required and suitable crystals can be obtained, X-ray crystallography provides the ultimate, unambiguous confirmation. This integrated, multi-technique approach ensures the highest level of scientific integrity and trustworthiness in the characterization of novel chemical entities.

References

An In-depth Technical Guide to 1-Methyl-1H-indazol-4-amine (CAS: 77894-69-0): A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core and engage in critical hydrogen bonding interactions with various biological targets.[1] Among the vast chemical space of indazole derivatives, 1-Methyl-1H-indazol-4-amine stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive primary amine on the indazole core, coupled with the N1-methylation that prevents tautomerization, makes it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, robust synthetic methodologies, characteristic reactivity, and pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder.[2] A comprehensive summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 77894-69-0--INVALID-LINK--[3]
Molecular Formula C₈H₉N₃--INVALID-LINK--[3]
Molecular Weight 147.18 g/mol --INVALID-LINK--[3]
IUPAC Name 1-methylindazol-4-amine--INVALID-LINK--[3]
Boiling Point 321.6 °C at 760 mmHg--INVALID-LINK--
Melting Point Not explicitly stated, solid at room temperature--INVALID-LINK--[2]
Solubility Moderately soluble in polar organic solvents--INVALID-LINK--[2]
Appearance Light yellow to brown solid--INVALID-LINK--[2]

Strategic Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves a two-step sequence starting from the readily available 4-nitro-1H-indazole. This strategy hinges on the regioselective N-methylation of the indazole core followed by the reduction of the nitro group to the desired primary amine.

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Nitro Group Reduction 4-Nitro-1H-indazole 4-Nitro-1H-indazole 1-Methyl-4-nitro-1H-indazole 1-Methyl-4-nitro-1H-indazole 4-Nitro-1H-indazole->1-Methyl-4-nitro-1H-indazole Regioselective N1-Alkylation Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Methylating_Agent->1-Methyl-4-nitro-1H-indazole Base_Solvent Base / Solvent (e.g., K₂CO₃ / Acetonitrile) Base_Solvent->1-Methyl-4-nitro-1H-indazole This compound This compound 1-Methyl-4-nitro-1H-indazole->this compound Catalytic Hydrogenation Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->this compound Solvent Solvent (e.g., Ethanol) Solvent->this compound

A streamlined two-step synthesis of this compound.
Step 1: N-Methylation of 4-Nitro-1H-indazole

The regioselective methylation at the N1 position of the indazole ring is a critical step. The choice of methylating agent and reaction conditions is paramount to favor the thermodynamically more stable N1-isomer over the N2-isomer.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitro-1H-indazole in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base, typically potassium carbonate (K₂CO₃). The base serves to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion.

  • Methylation: To the stirred suspension, add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature. The reaction is then typically heated to a moderate temperature (e.g., 60 °C) to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-methyl-4-nitro-1H-indazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N1-methylated product.

Causality of Experimental Choices:

  • Solvent: Acetonitrile is often preferred as it provides good solubility for the reactants and facilitates the Sₙ2 reaction.

  • Base: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to deprotonate the indazole without causing unwanted side reactions.

  • Temperature: Heating the reaction to 60 °C increases the reaction rate and helps to drive the reaction to completion. Higher temperatures are generally avoided to minimize the formation of byproducts.

Step 2: Catalytic Hydrogenation of 1-Methyl-4-nitro-1H-indazole

The reduction of the nitro group to a primary amine is a well-established transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.

Experimental Protocol:

  • Reaction Setup: In a pressure-resistant hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-indazole in a suitable solvent, most commonly ethanol or methanol.

  • Catalyst Addition: To this solution, add a catalytic amount of palladium on activated carbon (10% Pd/C). The catalyst loading is typically in the range of 5-10 mol%.

  • Hydrogenation: The vessel is then purged with hydrogen gas and pressurized to the desired level (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield this compound. The product is often obtained in high purity and may be used directly in the next step or further purified by recrystallization if necessary.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction to occur.

  • Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and the product, and it is relatively inert under the reaction conditions.

  • Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric or slightly elevated pressures are often sufficient for a complete and clean conversion, enhancing the safety of the procedure.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group around 3.8-4.0 ppm. The aromatic protons on the indazole ring will appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The protons of the primary amine group will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the N-methyl carbon around 30-35 ppm. The aromatic carbons will resonate in the region of 100-150 ppm.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 148. The fragmentation pattern would likely involve the loss of small neutral molecules such as NH₃ or CH₃CN.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of small-molecule kinase inhibitors for the treatment of cancer. The 4-amino group provides a convenient handle for the introduction of various substituents through amide bond formation, urea formation, or participation in coupling reactions to construct the final drug molecule.

A prime example of the utility of the amino-indazole scaffold is in the synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process that is crucial for tumor growth and metastasis.[4][5] By inhibiting VEGFR signaling, these drugs can effectively starve tumors of their blood supply.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Axitinib Axitinib / Pazopanib (VEGFR Inhibitors) Axitinib->VEGFR

Simplified VEGFR signaling pathway and the point of intervention for inhibitors.

Many approved and investigational kinase inhibitors, such as Axitinib and Pazopanib, feature a substituted indazole core.[6][7][8][9] While the exact synthetic routes for these commercial drugs are proprietary, the strategic importance of amino-indazoles as key building blocks is well-documented in the scientific and patent literature. This compound, or its close analogs, serve as the foundational scaffold onto which other pharmacophoric elements are appended to achieve high potency and selectivity against specific kinase targets.

Safety and Handling

This compound is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its robust and scalable synthesis, coupled with the versatile reactivity of its primary amine functionality, has positioned it as a key building block for the discovery and development of novel therapeutics. As the demand for targeted therapies, particularly kinase inhibitors, continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will undoubtedly increase. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to empower researchers and drug development professionals in their pursuit of innovative medicines.

References

1-Methyl-1H-indazol-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-indazol-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction:

This compound is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This particular arrangement confers upon it a unique set of electronic and steric properties, making it a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purine bases allows it to interact with the active sites of various enzymes and receptors, leading to a broad spectrum of biological activities.[3] Consequently, indazole derivatives have been successfully developed into therapeutics for a range of conditions including cancer, inflammation, and neurological disorders.[2][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this compound, a key building block for the development of novel therapeutics.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₈H₉N₃[6][7][8][9][10]
Molecular Weight 147.18 g/mol [6][7][8][9]
IUPAC Name 1-methylindazol-4-amine[7]
CAS Number 77894-69-0[6][7][9]
Monoisotopic Mass 147.079647300 Da[7][8]
Appearance Off-white to pale yellow solid (Assumed)
Purity Typically >98%[9]
Synonyms 1-Methyl-1H-indazol-4-ylamine, 4-Amino-1-methyl-1H-indazole[6][7]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted nitrobenzene derivative. The chosen pathway leverages common and well-established reactions in heterocyclic chemistry, ensuring reproducibility and scalability.

Proposed Synthetic Workflow

The following diagram outlines a logical and efficient synthetic route. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Diazotization & Cyclization cluster_2 Stage 3: Reduction A 2-Methylaniline B 2-Methyl-3-nitroaniline A->B HNO₃, H₂SO₄ C 1-Methyl-4-nitro-1H-indazole B->C 1. NaNO₂, HCl 2. Heat (Intramolecular Cyclization) D This compound C->D H₂, Pd/C or SnCl₂ G A This compound (Core Scaffold) B Amide Coupling A->B C Reductive Amination A->C D Sulfonamide Formation A->D E Novel Drug Candidates (e.g., Kinase Inhibitors, GPCR Modulators) B->E C->E D->E

References

The Emerging Potential of 1-Methyl-1H-indazol-4-amine in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for its versatile biological activities. This technical guide delves into the specific attributes of 1-Methyl-1H-indazol-4-amine, a derivative positioned to leverage the well-established therapeutic potential of the indazole family. While direct extensive biological data for this specific molecule is emerging, this document synthesizes the wealth of knowledge surrounding the indazole core to postulate its biological activity, focusing on its likely role as a kinase inhibitor. We will explore its plausible synthesis, hypothesized mechanism of action, and provide detailed experimental protocols for its biological evaluation. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this compound as a potential therapeutic agent.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in numerous clinically successful drugs.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for binding to biological targets.[3] The indazole core is a key component in several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), highlighting its significance in oncology drug development.[4][5] The versatility of the indazole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

Figure 1: The core 1H-indazole scaffold and its presence in marketed kinase inhibitors.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be conceptualized based on established methodologies for indazole synthesis.[7] A potential synthetic route is outlined below, starting from commercially available 2-methyl-3-nitroaniline. This multi-step synthesis involves a diazotization followed by an intramolecular cyclization to form the indazole core, and subsequent reduction of the nitro group to the desired amine.

Synthesis_Workflow Start 2-Methyl-3-nitroaniline Step1 Diazotization (NaNO2, HCl, 0-5 °C) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Heat or Catalyst) Intermediate1->Step2 Intermediate2 1-Methyl-4-nitro-1H-indazole Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate2->Step3 Product This compound Step3->Product

Figure 2: Proposed synthetic workflow for this compound.

Postulated Biological Activity: Kinase Inhibition

Given the prevalence of the indazole scaffold in kinase inhibitors, it is highly probable that this compound exhibits inhibitory activity against one or more protein kinases. The 1H-indazole core is known to act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.

Hypothesized Mechanism of Action

We postulate that this compound functions as an ATP-competitive inhibitor of protein kinases. The N2 atom of the indazole ring is expected to act as a hydrogen bond acceptor, while the N1-H (or in this case, the N1-methyl) occupies a hydrophobic pocket. The 4-amino group can serve as a hydrogen bond donor and as a vector for further chemical modifications to enhance potency and selectivity. The binding mode of Axitinib with the ABL1 kinase domain (PDB: 4WA9) serves as an excellent template for visualizing this interaction.[3]

Kinase_Binding Indazole This compound N1-Methyl Indazole Core 4-Amino Group Kinase Kinase ATP Binding Pocket Hinge Region Hydrophobic Pocket Solvent Front Indazole:f2->Kinase:f1 H-bond (N2) Indazole:f1->Kinase:f2 Hydrophobic Interaction Indazole:f3->Kinase:f3 H-bond / Solvent Interaction

Figure 3: Postulated binding mode of this compound in a kinase active site.

Experimental Protocols for Biological Evaluation

To validate the hypothesized kinase inhibitory activity of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for the initial biological characterization.

Kinase Inhibition Assay (Biochemical)

This assay will determine the direct inhibitory effect of the compound on the enzymatic activity of a panel of purified kinases.

Protocol:

  • Kinase Panel Selection: Select a diverse panel of kinases representing different families (e.g., tyrosine kinases, serine/threonine kinases).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare ATP and substrate (e.g., a generic peptide substrate).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of serially diluted this compound to the wells.

    • Add 4 µL of kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a mixture of ATP and substrate.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Cell-based)

This assay will assess the ability of the compound to inhibit the growth of cancer cell lines, providing an indication of its cellular potency and potential therapeutic effect.

Protocol:

  • Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on specific kinases.

  • Cell Culture: Culture the selected cell lines in appropriate media and conditions.

  • Assay Procedure (96-well plate format):

    • Seed the cells at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a colorimetric or fluorometric method (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • Calculate the percent cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Experimental_Workflow Start This compound Biochemical Biochemical Assays Start->Biochemical Cellular Cell-based Assays Start->Cellular KinaseAssay Kinase Inhibition Assay Biochemical->KinaseAssay ProliferationAssay Cell Proliferation Assay Cellular->ProliferationAssay IC50 Determine IC50 KinaseAssay->IC50 GI50 Determine GI50 ProliferationAssay->GI50 LeadOp Lead Optimization IC50->LeadOp GI50->LeadOp

Figure 4: Experimental workflow for the biological evaluation of this compound.

Structure-Activity Relationship (SAR) Insights

The specific structural features of this compound are expected to influence its biological activity:

  • N1-Methyl Group: Methylation at the N1 position can prevent the formation of a hydrogen bond with the kinase hinge region, which may alter its binding mode or selectivity profile compared to N1-H indazoles. However, this modification can also improve cell permeability and metabolic stability.

  • 4-Amino Group: The position of the amino group at the 4-position is less common than the 3- or 5-amino indazole derivatives found in many known kinase inhibitors. This unique positioning may lead to novel interactions with the kinase active site and potentially a distinct selectivity profile. The amino group also provides a handle for further chemical elaboration to explore SAR and optimize the compound's properties.

Data Presentation

The results from the kinase inhibition assays should be summarized in a clear and concise table to facilitate the comparison of the compound's potency against different kinases.

Kinase TargetIC50 (nM) [Hypothetical Data]
VEGFR250
PDGFRβ75
c-Kit120
ABL1>1000
SRC850

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel kinase inhibitors. Its indazole core provides a validated anchor for kinase binding, while its unique substitution pattern offers the potential for novel selectivity and improved drug-like properties. The experimental protocols outlined in this guide provide a clear path for its initial biological characterization. Future research should focus on:

  • Broad Kinase Profiling: To identify the primary kinase targets and determine the selectivity profile.

  • Co-crystallization Studies: To elucidate the precise binding mode with its target kinase(s).

  • Lead Optimization: To synthesize and evaluate derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: To assess the therapeutic potential in relevant animal models of disease.

By systematically applying these approaches, the full therapeutic potential of this compound and its derivatives can be thoroughly explored.

References

Methodological & Application

Synthesis of 1-Methyl-1H-indazol-4-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-Methyl-1H-indazol-4-amine, a key building block in medicinal chemistry and drug discovery. The described synthetic route is a robust two-step process commencing with the regioselective N-methylation of commercially available 4-nitro-1H-indazole, followed by the reduction of the nitro-intermediate to the target amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and expected outcomes to ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents due to its ability to mimic the indole nucleus and participate in crucial hydrogen bonding interactions with biological targets. Specifically, this compound serves as a vital precursor for the synthesis of numerous compounds with diverse pharmacological activities, including but not limited to kinase inhibitors for oncology applications. The precise positioning of the methyl and amine groups on the indazole core is critical for the desired biological activity, necessitating a reliable and regioselective synthetic strategy.

This document outlines a validated protocol for the preparation of this compound, beginning with the readily available 4-nitro-1H-indazole. The synthesis is divided into two primary stages:

  • Stage 1: N-Methylation of 4-nitro-1H-indazole. This step focuses on the regioselective methylation at the N1 position of the indazole ring.

  • Stage 2: Reduction of 1-Methyl-4-nitro-1H-indazole. The nitro group of the methylated intermediate is then reduced to the corresponding primary amine to yield the final product.

Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is depicted below. The strategy hinges on the initial N-methylation of 4-nitro-1H-indazole. The choice of a suitable base and solvent system is crucial to favor methylation at the more thermodynamically stable N1 position over the N2 position. Subsequently, the nitro group is reduced to an amine. While various reducing agents can be employed, this protocol utilizes tin(II) chloride (SnCl₂) for its efficiency and operational simplicity in this transformation.

Synthetic_Workflow Start 4-nitro-1H-indazole Intermediate 1-Methyl-4-nitro-1H-indazole Start->Intermediate N-Methylation (CH3I, K2CO3, Acetonitrile) Final This compound Intermediate->Final Nitro Reduction (SnCl2·2H2O, Ethanol)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-nitro-1H-indazole≥98%CommercialStarting material
Methyl iodide (Iodomethane)≥99%CommercialMethylating agent
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%CommercialSolvent for methylation
Tin(II) chloride dihydrate (SnCl₂·2H₂O)≥98%CommercialReducing agent
Ethanol (EtOH)200 proof, absoluteCommercialSolvent for reduction
Ethyl acetate (EtOAc)ACS gradeCommercialExtraction solvent
Saturated sodium bicarbonate (NaHCO₃)ACS gradePrepared in-houseFor neutralization
Brine (saturated NaCl solution)ACS gradePrepared in-houseFor washing
Anhydrous magnesium sulfate (MgSO₄)≥97%CommercialDrying agent
Celite®---CommercialFiltration aid
Hydrochloric acid (HCl)Concentrated, 37%CommercialFor pH adjustment and salt formation
Sodium hydroxide (NaOH)Pellets, ≥97%CommercialFor pH adjustment
Stage 1: Synthesis of 1-Methyl-4-nitro-1H-indazole

This procedure is adapted from established methodologies for the N-alkylation of nitroindazoles and related heterocycles, where N-1 alkylation is favored under these conditions.[1][2]

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-indazole (5.0 g, 30.6 mmol) and anhydrous potassium carbonate (8.47 g, 61.3 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (2.3 mL, 36.8 mmol) to the suspension via a syringe.

  • Heat the reaction mixture to 60 °C and maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a lower Rf than the product.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide byproduct and wash the solids with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to yield pure 1-Methyl-4-nitro-1H-indazole as a yellow solid.

Parameter Value
Starting Material 5.0 g
Expected Yield 4.5 - 5.0 g (83-93%)
Appearance Yellow solid
Stage 2: Synthesis of this compound

The reduction of the nitro group is achieved using tin(II) chloride dihydrate in ethanol. This method is widely used for the reduction of nitroarenes due to its high efficiency and tolerance of various functional groups.[3][4][5]

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methyl-4-nitro-1H-indazole (4.0 g, 22.6 mmol) and 150 mL of ethanol.

  • Stir the mixture to dissolve the starting material.

  • Add tin(II) chloride dihydrate (25.5 g, 113 mmol) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes). The product is more polar than the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully concentrate the solvent under reduced pressure.

  • To the resulting residue, add approximately 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture. Be cautious as this will generate CO₂ gas. Stir until the pH of the aqueous layer is ~8.

  • The tin salts will precipitate as a white solid. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to obtain the pure product as a solid.

Parameter Value
Starting Material 4.0 g
Expected Yield 2.8 - 3.1 g (85-95%)
Appearance Off-white to pale brown solid

Results and Discussion: Ensuring Success

The successful synthesis of this compound relies on careful execution of both the N-methylation and nitro reduction steps.

N-Methylation Causality: The choice of potassium carbonate as the base and acetonitrile as the solvent is critical for achieving high regioselectivity for N1 methylation.[1] Potassium carbonate is a mild base that deprotonates the indazole, and the polar aprotic nature of acetonitrile facilitates the Sₙ2 reaction with methyl iodide. Heating the reaction to 60°C increases the reaction rate without promoting significant side reactions.

Nitro Reduction Rationale: Tin(II) chloride is an effective reducing agent for nitro groups in the presence of a proton source, which in this case is the ethanol solvent. The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, ultimately leading to the formation of the amine. The basic workup is essential to precipitate the tin salts and allow for the extraction of the free amine product.

Troubleshooting:

  • Incomplete Methylation: If the methylation reaction stalls, ensure that the reagents and solvent are anhydrous. Additional methyl iodide and base can be added if necessary.

  • Low Yield in Reduction: Incomplete reduction can occur if the tin(II) chloride is of poor quality or if the reaction is not heated for a sufficient duration. The formation of tin oxides during the workup can sometimes trap the product; thorough washing of the Celite® pad is crucial.

  • Purification Challenges: The final product, being an amine, can streak on silica gel columns. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.

Chemical Hazards:

  • Methyl Iodide: is toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood.

  • Tin(II) Chloride: is corrosive and can cause burns. Avoid inhalation of dust and contact with skin and eyes.

  • Acetonitrile: is flammable and toxic.

  • Ethanol: is a flammable liquid.

  • Concentrated Acids and Bases: are corrosive. Handle with care.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Tin-containing waste should be collected separately.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for applications in medicinal chemistry and drug discovery. The explanation of the rationale behind the experimental choices aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific research objectives.

References

Application Note: A Validated Protocol for the Purification of 1-Methyl-1H-indazol-4-amine by Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-indazol-4-amine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological screening data. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. We address the specific challenges associated with purifying basic amines on a standard acidic stationary phase and present a robust, self-validating methodology designed for high-purity isolation and excellent recovery.

Scientific Rationale & Core Principles

Column chromatography is a fundamental and highly adaptable technique for the purification of organic compounds from reaction mixtures.[2][3] The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (the eluent).[3]

Expertise & Experience: The Challenge of Purifying Amines

A primary challenge in the purification of this compound is its basic nature. The lone pair of electrons on the amine nitrogen interacts strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel. This acid-base interaction can lead to:

  • Irreversible Adsorption: The compound fails to elute from the column.

  • Significant Peak Tailing: The compound elutes slowly and asymmetrically, resulting in broad fractions and poor separation from impurities.

To overcome this, our protocol incorporates a small quantity of a volatile base, triethylamine (TEA), into the mobile phase. The TEA acts as a competitive base, effectively neutralizing the acidic sites on the silica gel.[4] This allows the separation to proceed based on the desired mechanism of polarity differences, leading to sharp, symmetrical peaks and efficient purification. While alternative stationary phases like basic alumina or amine-functionalized silica exist, the use of a modified mobile phase with standard silica gel is often the most practical and cost-effective solution in a research setting.[4][5]

Materials and Equipment

CategoryItemRecommended Grade / Spec.
Chemicals Crude this compoundSynthesized Material
Silica Gel for Column Chromatography230-400 mesh (40-63 µm)
Ethyl Acetate (EtOAc)HPLC Grade
Hexanes or Petroleum EtherHPLC Grade
Triethylamine (TEA)Reagent Grade
Dichloromethane (DCM)ACS Grade (for sample prep)
TLC PlatesSilica gel 60 F254
Equipment Glass Chromatography Column with StopcockSized appropriately for scale (e.g., 2-5 cm diameter)
Glassware (Beakers, Erlenmeyer flasks, Graduated cylinders)Standard laboratory set
Round-bottom flaskFor sample preparation and final product collection
Fraction Collector or Test TubesSized for ~5-20 mL fractions
UV LampFor TLC visualization (254 nm)
Rotary EvaporatorFor solvent removal
Safety Safety Goggles, Lab Coat, Nitrile GlovesStandard Personal Protective Equipment (PPE)
Chemical Fume HoodFor all operations involving organic solvents

Pre-Purification: Method Development with TLC

Trustworthiness: The Predictive Power of TLC

Before committing the bulk of the material to the column, the optimal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). This is a critical self-validating step. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.2 - 0.35 .[2][3][5] An Rf in this range ensures the compound will migrate through the column at a practical rate, neither eluting too quickly nor being retained too strongly.

Protocol:

  • Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1). To each of these solvent mixtures, add 0.5% triethylamine (e.g., 0.1 mL of TEA in 20 mL of eluent).

  • Dissolve a small sample of the crude material in a few drops of dichloromethane.

  • Using a capillary tube, spot the crude mixture onto the baseline of several TLC plates.

  • Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry completely in a fume hood.

  • Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Rf value for the target compound in each solvent system: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Select the solvent system that gives the target compound an Rf value of ~0.3 and shows the best separation from other spots. This will be your starting eluent for the column.

The Purification Protocol: Step-by-Step Column Chromatography

This protocol assumes a scale of approximately 1.0 g of crude material. The column size and solvent volumes should be adjusted for different scales. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude material by weight.[3]

4.1 Column Packing (Wet Slurry Method)

  • Secure a glass column vertically in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel (~50 g) in the least polar solvent to be used (e.g., 100% Hexanes).

  • Swirl the beaker and quickly pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.

  • Add more solvent as needed, never allowing the top of the silica bed to run dry.

  • Once the silica has settled into a stable bed, add a final layer of sand (~1 cm) on top to prevent disruption during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer, then close the stopcock.

4.2 Sample Preparation (Dry Loading) Dry loading is strongly recommended as it typically results in a more concentrated sample band and superior separation.[2]

  • Dissolve the crude this compound (~1.0 g) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.

  • Add 2-3 g of silica gel to the solution.

  • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column bed.

4.3 Elution and Fraction Collection

  • Gently add the initial, less polar eluent (e.g., 10% EtOAc in Hexanes + 0.5% TEA) to the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 15 mL per test tube). Apply gentle air pressure to the top of the column if necessary to achieve a steady flow rate (e.g., ~5 cm/min drop rate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds. For example:

    • 200 mL of 10% EtOAc in Hexanes (+ 0.5% TEA)

    • 200 mL of 20% EtOAc in Hexanes (+ 0.5% TEA)

    • 200 mL of 30% EtOAc in Hexanes (+ 0.5% TEA)

    • Continue increasing the gradient as determined by your initial TLC analysis.

4.4 In-Process Monitoring

  • As fractions are collected, spot every second or third fraction on a TLC plate.

  • Develop the TLC plate using the more polar solvent system from your method development (e.g., the system that gave an Rf of ~0.3).

  • Visualize under UV light to identify which fractions contain your desired product. Fractions containing only the spot corresponding to the pure product should be set aside for combination.

Post-Purification and Validation

  • Combine all fractions identified as pure into a single, clean round-bottom flask.

  • Remove the solvents and triethylamine using a rotary evaporator. The final product should be a solid.

  • Place the flask under high vacuum for several hours to remove any residual solvent.

  • Obtain the final mass and calculate the percentage yield.

  • Final Validation: The purity of the isolated compound must be confirmed by an orthogonal analytical method, such as ¹H NMR, ¹³C NMR, LC-MS, or HPLC, to ensure the purification was successful.[6]

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_final Finalization Crude Crude Product TLC_Dev TLC Method Development Crude->TLC_Dev Sample_Prep Sample Prep (Dry Load) Crude->Sample_Prep Elution Gradient Elution & Fraction Collection TLC_Dev->Elution informs Col_Prep Column Packing Sample_Prep->Elution TLC_Monitor In-Process TLC Monitoring Elution->TLC_Monitor TLC_Monitor->Elution guides Combine Combine Pure Fractions TLC_Monitor->Combine Rotovap Solvent Removal Combine->Rotovap Analysis Final Purity Analysis (NMR, HPLC, etc.) Rotovap->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Compound Hazards: this compound and its parent compound are harmful if swallowed and cause skin and eye irritation.[7][8][9] Avoid creating dust.[7]

  • Solvent Hazards: Hexanes, ethyl acetate, and dichloromethane are flammable and volatile. All handling should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable) when handling chemicals.[10][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Compound streaks on TLC plate Insufficient triethylamine in the eluent; sample is too concentrated.Increase TEA concentration to 1%. Ensure the spotting solution is not overly concentrated.
Poor separation on the column Eluent is too polar; column was packed improperly; sample was overloaded.Start with a less polar eluent system. Repack the column ensuring no air bubbles. Reduce the amount of crude material relative to the silica gel (increase the 50:1 ratio).
Compound does not elute Eluent is not polar enough; strong interaction with silica.Gradually increase the eluent polarity (e.g., add a small percentage of methanol to the EtOAc/Hexanes mixture, like 1-5%). Ensure TEA is present in the eluent.
Cracks appear in the silica bed Column ran dry; heat generated from solvent interaction.Never allow the solvent level to drop below the top of the silica bed. Pack the column using the final eluent if significant heat is generated during equilibration.

References

Application Note: A Validated Recrystallization Protocol for the Purification of 1-Methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-Methyl-1H-indazol-4-amine is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for oncological therapies.[1] The isomeric purity and overall chemical purity of such intermediates are paramount, as impurities can lead to undesirable side products, altered biological activity, and complications in downstream processes.

Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to separate a compound from its impurities.[2] While chromatographic methods are common, recrystallization often yields material of superior crystalline quality, which is essential for structural analysis and ensuring consistent physicochemical properties.

This application note provides a comprehensive, field-proven protocol for the purification of crude this compound. We move beyond a simple list of steps to explain the underlying principles and causality behind each experimental choice, ensuring a robust and reproducible method. The protocol is designed as a self-validating system, incorporating analytical checkpoints to confirm purity and identity.

Principle of Mixed-Solvent Recrystallization

The success of recrystallization hinges on selecting an appropriate solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. For this compound, a single solvent that meets these criteria perfectly can be difficult to identify.

Therefore, this protocol employs a mixed-solvent system, a technique particularly effective for compounds with moderate polarity. We utilize a "solvent" in which the compound is readily soluble (Ethanol) and an "anti-solvent" in which it is poorly soluble (Water). The parent compound, 1H-indazol-4-amine, is known to be soluble in ethanol and poorly soluble in water, providing a strong basis for this selection.[3] By carefully titrating the anti-solvent into a hot, saturated solution of the compound in the primary solvent, we can induce a state of supersaturation that, upon slow cooling, promotes the formation of highly ordered, pure crystals. A patent describing the purification of related indazole derivatives successfully employs similar alcohol/water solvent systems to achieve purities greater than 99%.[4]

Materials and Equipment

Category Item Grade/Specification
Chemicals Crude this compoundN/A
Ethanol (EtOH)ACS Reagent Grade, 95% or 200 Proof
Deionized Water (DI H₂O)Type II or higher
Activated Carbon (Optional)Decolorizing, fine powder
Glassware Erlenmeyer Flasks (x3)Appropriate sizes (e.g., 50 mL, 125 mL)
Graduated Cylinders10 mL, 50 mL
Büchner Funnel & FlaskSized to match expected crystal volume
Watch GlassTo cover flask and for drying
Stemless Funnel (for hot filtration)
Equipment Heating Mantle or Stirring HotplateWith temperature and stirring control
Magnetic Stir Bar
Vacuum Source (Aspirator or Pump)With trap
Analytical Balance± 0.0001 g readability
Melting Point Apparatus
HPLC System (for validation)C18 column, UV detector

Health and Safety Precautions

This compound and its parent analogs are classified as hazardous substances. All handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

  • Required PPE:

    • Chemical-resistant nitrile gloves.

    • Splash-proof safety goggles or a face shield.

    • Flame-resistant lab coat.

  • Handling: Avoid creating dust.[3] Ensure all glassware is securely clamped. Use a blast shield if working on a larger scale. Incompatible materials include strong oxidizing agents and strong acids.[5]

Detailed Experimental Protocol

This protocol is optimized for a starting quantity of approximately 5.0 grams of crude material. Adjust solvent volumes proportionally for different scales.

Step 1: Dissolution of Crude Material

The objective is to create a saturated solution at the boiling point of the solvent, using the minimum volume necessary to maximize yield.

  • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask containing a magnetic stir bar.

  • Add approximately 20 mL of ethanol. Begin stirring and gently heat the mixture to a near-boil (~75-78 °C).

  • Continue adding ethanol dropwise from a Pasteur pipette or graduated cylinder until the solid completely dissolves. Avoid adding a large excess of solvent. Note the final volume of ethanol used.

Step 2: Decolorization with Activated Carbon (Optional)

This step is only necessary if the resulting solution exhibits significant color from high-molecular-weight impurities.

  • Remove the flask from the heat source and allow the solution to cool for 1-2 minutes to prevent violent boiling (bumping).

  • Add a very small amount (e.g., a micro-spatula tip) of activated carbon to the solution.

  • Return the flask to the heat and gently boil for 2-3 minutes with continued stirring.

Step 3: Hot Gravity Filtration

This step removes the activated carbon and any insoluble particulate impurities. It must be performed quickly to prevent premature crystallization.

  • Place a stemless funnel with fluted filter paper into the neck of a second, pre-warmed 125 mL Erlenmeyer flask.

  • Bring a small amount of ethanol to a boil in a separate flask to keep the funnel and filter paper hot.

  • Pour the hot, dissolved amine solution through the fluted filter paper. Rinse the original flask with a small amount (~2-3 mL) of hot ethanol and pass it through the filter to ensure complete transfer.

Step 4: Induction of Crystallization

Here, the anti-solvent is introduced to bring the solution to its saturation point, from which pure crystals will form upon cooling.

  • Re-heat the clear, filtered solution to a gentle boil.

  • Using a disposable pipette, add deionized water dropwise while the solution is stirring and hot.

  • Continue adding water until you observe a faint, persistent cloudiness (turbidity). This is the point of saturation.

  • Add 1-2 drops of hot ethanol to re-dissolve the precipitate, resulting in a perfectly saturated, clear solution.

Step 5: Crystal Growth and Maturation

The rate of cooling directly impacts crystal size and purity. Slower cooling promotes the formation of larger, more perfect crystals by allowing molecules to selectively deposit onto the growing crystal lattice.

  • Remove the flask from the heat source, cover it with a watch glass, and place it on a heat-resistant surface to cool undisturbed to room temperature (approx. 1-2 hours).

  • Once the flask has reached ambient temperature, transfer it to an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solution.

Step 6: Isolation and Washing of Crystals

The goal is to efficiently separate the crystals from the mother liquor (which contains the dissolved impurities) and wash away any adhering impurities without re-dissolving the product.

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water mother liquor to ensure a good seal.

  • Turn on the vacuum source and swirl the flask to create a slurry of the crystals. Pour the slurry into the Büchner funnel.

  • Wash the crystals with a minimal amount (~5-10 mL) of an ice-cold 50:50 ethanol/water mixture. Rationale: Using a cold solvent minimizes the dissolution of the desired product during the wash.

  • Keep the vacuum on for 5-10 minutes to pull air through the filter cake, partially drying the crystals.

Step 7: Drying the Final Product
  • Carefully remove the filter paper and crystals from the funnel and place them on a pre-weighed watch glass.

  • Break up the crystal cake with a spatula to increase the surface area for drying.

  • Dry the product to a constant weight. This can be done in a desiccator, in the open air (if the atmosphere is not humid), or in a vacuum oven at a modest temperature (e.g., 40-50 °C).

Workflow Visualization

Caption: Recrystallization workflow for this compound.

Validation and Characterization

Successful purification should be confirmed analytically.

Analysis Parameter Expected Result
Purity (HPLC) Peak Area %>99.0% (significant increase from crude material)
Identity (Melting Point) Melting RangeA sharp, defined melting point. The range should be narrow (<2 °C). An increase and sharpening of the melting point compared to the crude solid is a strong indicator of increased purity. [Note: The literature value for the isomeric 1-methyl-1H-indazol-6-amine is 174-180 °C[7]]
Recovery % YieldTypically 70-90%. Calculated as: (mass of pure product / mass of crude material) x 100

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. Solution was not sufficiently saturated.1. Gently heat the solution to evaporate some of the solvent until the solution volume is reduced. Allow to cool again. 2. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from the crude material.
Product "oils out" instead of crystallizing. 1. The solution is too supersaturated. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Insoluble impurities are present.1. Re-heat the solution to dissolve the oil. Add a small amount of the primary solvent (ethanol) and allow it to cool more slowly. 2. Select a different solvent system with a lower boiling point. 3. Ensure a hot filtration step was performed.
Very low recovery/yield. 1. Too much solvent was used, leaving the product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm solvent.1. Concentrate the mother liquor and cool again to recover a second crop of crystals (which may be less pure). 2. Ensure all glassware for hot filtration is pre-heated and the transfer is done quickly. 3. Always use an ice-cold solvent mixture for washing the filter cake.

References

Application Notes and Protocols: Leveraging 1-Methyl-1H-indazol-4-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It involves screening small, low molecular weight compounds, or "fragments" (typically <300 Da), that exhibit weak but highly efficient binding to the target protein.[1][3] The rationale behind this strategy is that smaller, less complex molecules can explore a larger and more diverse chemical space, increasing the probability of finding a binding event for any given protein target.[1] These initial, low-affinity hits then serve as high-quality starting points for rational, structure-guided optimization into potent, drug-like candidates.[1][2]

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile binding capabilities and favorable physicochemical properties.[4][5] This makes derivatives of indazole, such as 1-Methyl-1H-indazol-4-amine, highly attractive candidates for inclusion in fragment libraries. Their rigid bicyclic structure provides a well-defined shape for probing protein binding pockets, while the amino and methyl groups offer vectors for synthetic elaboration.

This guide provides a detailed technical overview and practical protocols for the application of this compound in an FBDD campaign. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising fragment for hit identification and lead generation.

Physicochemical Properties of this compound as a Fragment

The suitability of a molecule as a fragment is determined by a set of key physicochemical properties, often referred to as the "Rule of Three".[6] this compound aligns well with these principles, making it an excellent candidate for fragment screening.

PropertyValue for this compound"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 147.18 g/mol [7]≤ 300 Da[6]Lower complexity increases the probability of a good quality interaction with the target.
cLogP 0.9[7]≤ 3[6]Ensures adequate aqueous solubility, which is crucial for biophysical assays, and avoids non-specific binding.
Hydrogen Bond Donors 1 (from the amine group)[7]≤ 3[6]Provides a key interaction point for directed binding to the target protein.
Hydrogen Bond Acceptors 2 (from the indazole nitrogens)[7]≤ 3[6]Offers additional opportunities for specific hydrogen bonding with the target.
Rotatable Bonds 0[7]≤ 3[6]The rigid structure reduces the entropic penalty upon binding, leading to more efficient interactions.

The presence of a primary amine and the N1-methylated indazole core in this compound provides clear vectors for subsequent chemical modification during the hit-to-lead optimization phase.[8] The methyl group at the N1 position also prevents tautomerization, ensuring a single, well-defined chemical entity for screening.

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-stage process that begins with primary screening to identify binders, followed by orthogonal validation and structural characterization of the hits, and culminates in the chemical elaboration of the validated fragments into lead compounds.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization PrimaryScreen Primary Screening (SPR or NMR) HitValidation Orthogonal Hit Validation (e.g., NMR if SPR primary) PrimaryScreen->HitValidation Initial Hits StructuralBiology Structural Biology (X-ray Crystallography) HitValidation->StructuralBiology Validated Hits FragmentGrowing Fragment Growing StructuralBiology->FragmentGrowing Structural Insights FragmentLinking Fragment Linking StructuralBiology->FragmentLinking FragmentMerging Fragment Merging StructuralBiology->FragmentMerging LeadCompound Lead Compound FragmentGrowing->LeadCompound FragmentLinking->LeadCompound FragmentMerging->LeadCompound

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening due to its low protein consumption and ability to provide kinetic and affinity data.

Objective: To identify if this compound binds to the target protein and to estimate its binding affinity.

Materials:

  • Purified target protein (at least 95% purity)

  • This compound (≥98% purity, dissolved in 100% DMSO to create a stock, e.g., 100 mM)

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, GLH)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20), filtered and degassed

  • DMSO for buffer matching

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface of the ligand flow cells with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to achieve the desired immobilization level (typically 5,000-10,000 Response Units for fragment screening).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization (mock-coupled) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. A typical starting concentration for fragment screening is 200 µM. Ensure the final DMSO concentration is matched between the samples and the running buffer (typically 1-2%) to minimize solvent effects.

    • Inject the fragment solution over the reference and ligand flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only injections (blanks) periodically for double referencing.

    • A positive control (a known binder) should be run to ensure the immobilized protein is active.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.

    • A binding response significantly above the noise level indicates a potential hit.

    • For affinity determination, perform a dose-response experiment with a range of fragment concentrations (e.g., 10 µM to 1 mM). Fit the equilibrium binding responses to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy (Saturation Transfer Difference)

NMR-based methods are excellent for validating hits from primary screens as they are solution-based and less prone to certain artifacts seen in surface-based techniques. Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly sensitive to weak binding events.

Objective: To confirm the binding of this compound to the target protein in solution.

Materials:

  • Purified target protein

  • This compound

  • Deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4)

  • NMR spectrometer (≥500 MHz) with a cryoprobe

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein in the deuterated buffer to a final concentration of 10-50 µM.

    • Prepare a stock solution of this compound in the same deuterated buffer.

    • Prepare two NMR samples:

      • Sample 1 (Reference): this compound at a final concentration of 1 mM.

      • Sample 2 (Protein-Ligand Mixture): this compound (1 mM) and the target protein (10-50 µM). The ligand should be in large molar excess.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of Sample 1 to identify the proton resonances of the fragment.

    • For Sample 2, set up the STD NMR experiment. This involves two experiments that are acquired in an interleaved fashion:

      • On-resonance spectrum: Selective saturation of a protein resonance far from any ligand signals (e.g., -1.0 ppm).

      • Off-resonance spectrum: Irradiation at a frequency where no protein or ligand signals are present (e.g., 40 ppm).

    • The saturation time is a key parameter and should be optimized (typically 1-2 seconds).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.

    • The presence of signals in the STD spectrum is a clear indication of binding. The relative intensities of the signals can provide information about which part of the fragment is most closely interacting with the protein.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD. It provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-based drug design.

Objective: To determine the three-dimensional structure of this compound bound to the target protein.

Materials:

  • High-purity, crystallization-grade target protein

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)

Methodology:

  • Protein Crystallization:

    • Establish robust crystallization conditions for the apo-protein that yield well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) dissolved in the mother liquor from the protein crystallization drop. The DMSO concentration should be kept as low as possible (typically <10%) to avoid crystal damage.

    • Transfer the apo-protein crystals into the fragment-containing soaking solution and incubate for a period ranging from a few hours to overnight.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline for the highest resolution.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for positive difference density corresponding to the bound fragment. Since fragment binding can be of low occupancy, this step requires careful analysis.

    • Model the fragment into the density, refine the structure, and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is understood, the next phase is to evolve it into a more potent lead compound.[9] This is typically achieved through three main strategies:

OptimizationStrategies cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging Start_Grow Initial Fragment Hit (this compound) Grow_Vector Identify Growth Vector (e.g., from the 4-amino group) Start_Grow->Grow_Vector Grown_Compound Synthesize Analogs with Added Functionality Grow_Vector->Grown_Compound Start_Link1 Fragment A Linker Design & Synthesize Linker Start_Link1->Linker Start_Link2 Fragment B Start_Link2->Linker Linked_Compound Linked High-Affinity Ligand Linker->Linked_Compound Start_Merge1 Fragment C Overlap Identify Overlapping Binding Features Start_Merge1->Overlap Start_Merge2 Fragment D Start_Merge2->Overlap Merged_Compound Merged Novel Scaffold Overlap->Merged_Compound

References

Application Notes & Protocols: 1-Methyl-1H-indazol-4-amine as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery. The indazole nucleus, a bicyclic aromatic heterocycle, is a bioisostere of indole, a ubiquitous structure in biologically active compounds. This structural mimicry allows indazole-based molecules to engage with targets typically addressed by indole derivatives, while offering distinct physicochemical properties that can be fine-tuned to improve drug-like characteristics such as solubility and metabolic stability.[1][2]

1-Methyl-1H-indazol-4-amine, the subject of this guide, is a prime example of a functionalized indazole intermediate. The strategic placement of the amino group at the 4-position and the methyl group at the N-1 position provides a versatile platform for constructing complex molecules, particularly kinase inhibitors.[3][4] The amino group serves as a critical handle for building out molecular complexity, often forming key hydrogen-bond interactions within the ATP-binding pocket of kinases.[4] This guide provides a comprehensive overview of the synthesis, application, and handling of this pivotal pharmaceutical intermediate for researchers and drug development professionals.

Physicochemical & Spectroscopic Profile

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem[5]
Molecular Weight 147.18 g/mol PubChem[5]
CAS Number 77894-69-0PubChem[5]
Appearance (Varies) Typically a solidN/A
IUPAC Name 1-methylindazol-4-aminePubChem[5]

Synthesis Protocol for this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available precursor. A common and logical pathway involves the formation of a nitro-indazole, followed by N-methylation and subsequent reduction of the nitro group to the target amine.

Retrosynthetic Logic

The synthetic strategy is based on established, high-yielding transformations. The primary amine is most reliably installed via the reduction of a nitro group, a robust and well-documented reaction. The nitro-indazole precursor can be methylated at the N-1 position, and the indazole ring itself is often formed via cyclization of an appropriately substituted aniline derivative.[6]

Workflow for Synthesis

G A Starting Material (e.g., 2-Methyl-3-nitroaniline) B Step 1: Diazotization & Cyclization A->B C Intermediate (4-Nitro-1H-indazole) B->C NaNO₂, HCl D Step 2: N-Methylation C->D E Intermediate (1-Methyl-4-nitro-1H-indazole) D->E (CH₃)₂SO₄ or CH₃I, Base F Step 3: Nitro Group Reduction E->F G Final Product (this compound) F->G H₂, Pd/C or SnCl₂ H Purification (Crystallization / Chromatography) G->H

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-1H-indazole This step is based on the classical Davis-Beirut reaction.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-3-nitroaniline (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The causality here is critical; diazonium salts are unstable at higher temperatures.

  • Cyclization: Stir the reaction mixture at 0-5 °C for 1-2 hours. The in-situ formed diazonium salt cyclizes to form the indazole ring.

  • Workup: Filter the resulting precipitate and wash thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum to yield 4-Nitro-1H-indazole.

Step 2: Synthesis of 1-Methyl-4-nitro-1H-indazole

  • Reaction Setup: Dissolve 4-Nitro-1H-indazole (1.0 eq) in a suitable aprotic polar solvent such as DMF or acetonitrile. Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the mixture at room temperature. The base deprotonates the indazole N-H, and the resulting anion acts as a nucleophile, attacking the methylating agent.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-water. The product will precipitate. Filter the solid, wash with water, and dry under vacuum.

Step 3: Synthesis of this compound

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 1-Methyl-4-nitro-1H-indazole (1.0 eq) in a solvent like ethanol or ethyl acetate.

  • Reduction: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C). The system is then purged with hydrogen gas and stirred under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethanol can be employed.

  • Reaction Monitoring: Monitor the reaction by TLC until the nitro-intermediate is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in Pharmaceutical Synthesis: Axitinib

Axitinib (Inlyta®) is a potent, small-molecule tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFRs), which play a crucial role in angiogenesis (the formation of new blood vessels) that tumors require to grow.[7] The indazole scaffold is the core of Axitinib, highlighting the direct application of intermediates like this compound in constructing such targeted therapies.[8][9] While Axitinib itself is derived from a 6-aminoindazole, the synthetic principles and the role of the amino-indazole core are directly analogous and serve as an exemplary case.

The Role of the Indazole Core in Kinase Inhibition

The indazole ring system in Axitinib forms critical hydrogen bonds with the "hinge region" of the VEGFR kinase domain, a key interaction for anchoring the inhibitor in the ATP-binding site. The amine group on the indazole (or a group derived from it) is often used as an attachment point for side chains that occupy other pockets of the enzyme, enhancing potency and selectivity.[4]

VEGFR Signaling Pathway and Axitinib's Mechanism of Action

G cluster_membrane Cell Membrane VEGFR VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 Activates VEGF VEGF Ligand VEGF->VEGFR Binds Axitinib Axitinib Axitinib->VEGFR INHIBITS PI3K PI3K P1->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation

Caption: Axitinib inhibits VEGFR signaling, blocking downstream pathways like PI3K/Akt.

Axitinib functions by competitively inhibiting the ATP binding site of VEGFRs 1, 2, and 3.[10] As illustrated in the diagram above, this inhibition prevents receptor dimerization and autophosphorylation, effectively blocking the downstream signaling cascades (such as the PI3K/Akt pathway) that lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.

Quality Control and Analytical Methods

Ensuring the purity of this compound is paramount, as impurities can lead to side reactions and compromise the yield and purity of the final active pharmaceutical ingredient (API).

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a self-validating system for assessing purity.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak with a consistent retention time.

Summary of Analytical Techniques
TechniquePurposeExpected Result
HPLC Quantify purity and identify impurities.A single major peak representing >98% (typical specification) of the total peak area.
¹H NMR Confirm chemical structure and identity.Peaks corresponding to the aromatic, amine, and methyl protons with correct chemical shifts and integration.
Mass Spectrometry (MS) Determine molecular weight.A molecular ion peak [M+H]⁺ corresponding to the calculated mass (148.09).[11]
FTIR Identify functional groups.Characteristic peaks for N-H (amine) and C-H (aromatic, methyl) stretches.

Safety and Handling Precautions

As a chemical intermediate, this compound requires careful handling to minimize exposure risk.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5][12]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5][12]

Safe Handling Protocol
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[14]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[13]

    • Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.[13]

  • Handling Procedures: Avoid formation of dust and aerosols.[13] Do not eat, drink, or smoke in the handling area.[12] Wash hands thoroughly after handling.[14]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[12][14]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[14][15]

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a high-value intermediate whose structural features are ideally suited for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its synthesis from common starting materials is robust, and its strategic application has been proven in the development of targeted therapies like Axitinib. A thorough understanding of its synthesis, quality control, and safe handling is essential for any research or development team looking to leverage the power of the privileged indazole scaffold.

References

Application Notes & Protocols: Development of Anti-Cancer Agents Using 1-Methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anti-cancer drugs, including Axitinib and Pazopanib.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on utilizing 1-Methyl-1H-indazol-4-amine as a versatile starting material for the synthesis and evaluation of novel anti-cancer agents.[3] We delve into the strategic design of derivatives, provide detailed protocols for synthesis, and outline a robust cascade of in vitro and in vivo assays to characterize their therapeutic potential. The protocols are presented with an emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a modern drug discovery setting.

Section 1: Strategic Framework for Indazole-Based Drug Discovery

The development of novel anti-cancer therapeutics from a core scaffold like this compound is a multi-stage process that requires a logical and systematic approach. The indazole moiety is a potent pharmacophore primarily due to its ability to act as a "hinge-binding" motif in various protein kinases, which are frequently dysregulated in cancer.[4][5] The 1-methyl group prevents tautomerization and provides a fixed substitution vector, while the 4-amine group offers a convenient chemical handle for derivatization.

1.1 The Rationale: Why this compound?

This compound is an attractive starting block for several reasons:

  • Proven Scaffold: The indazole core is present in numerous clinically successful kinase inhibitors.[5][6]

  • Synthetic Tractability: The amine group at the C4 position is a versatile functional group for introducing a wide variety of substituents through well-established chemical reactions, such as amide bond formation, reductive amination, and urea formation.

  • Structural Rigidity: The fused bicyclic system provides a rigid framework, which can help in achieving high-affinity binding to target proteins by minimizing the entropic penalty upon binding.

1.2 Overall Development Workflow

The journey from the starting material to a potential lead candidate follows a structured path. This workflow ensures that resources are focused on compounds with the most promising therapeutic profiles.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Scaffold Scaffold Selection (this compound) Design Library Design (Structure-Activity Relationship) Scaffold->Design Synthesis Derivative Synthesis Design->Synthesis Screening Primary Screening (Cytotoxicity Assays) Synthesis->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MOA Mechanism of Action (Apoptosis, Cell Cycle) Hit_ID->MOA InVivo In Vivo Efficacy (Xenograft Models) MOA->InVivo Tox Preliminary Toxicology InVivo->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: High-level workflow for indazole-based anti-cancer agent development.

Section 2: Synthesis of this compound Derivatives

The synthesis of a focused library of derivatives is the first critical step. The goal is to explore the structure-activity relationship (SAR) by systematically modifying the scaffold. A common and effective strategy is the formation of an amide linkage at the C4-amine position, coupling it with various substituted benzoic acids.

2.1 General Protocol: Amide Coupling via EDC/HOBt

This protocol describes a general method for synthesizing a library of N-(1-methyl-1H-indazol-4-yl)benzamide derivatives.

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxyl group of the benzoic acid, making it susceptible to nucleophilic attack by the amine group of this compound. HOBt (Hydroxybenzotriazole) is added to suppress side reactions and minimize racemization, improving the overall yield and purity of the final product.

Step-by-Step Protocol:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted benzoic acid (1.2 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Coupling Agents: Add HOBt (1.3 equivalents) and EDC hydrochloride (1.3 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes. Successful activation is often indicated by the solution becoming clear.

  • Amine Addition: Add this compound (1.0 equivalent) to the reaction mixture. If the starting material is a salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.[7]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Section 3: In Vitro Evaluation of Anti-Cancer Activity

Once synthesized, the derivatives must be screened to identify compounds that exhibit potent anti-cancer activity. This is achieved through a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays for the most promising "hits."

3.1 Protocol: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable, metabolically active cells.[5][7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5][10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. The final concentration might range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[11]

3.2 Quantitative Data Presentation

The IC₅₀ values for a library of compounds should be summarized in a table for easy comparison and SAR analysis.

Compound IDR-Group (on Benzamide)IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116
IND-01 4-Fluoro2.5 ± 0.31.8 ± 0.23.1 ± 0.4
IND-02 4-Chloro1.9 ± 0.21.5 ± 0.12.4 ± 0.3
IND-03 4-Trifluoromethyl0.8 ± 0.10.5 ± 0.051.1 ± 0.2
IND-04 3,4-Dichloro0.4 ± 0.060.2 ± 0.030.7 ± 0.1
Doxorubicin -0.19 ± 0.070.62 ± 0.030.75 ± 0.26
Data are presented as mean ± SD from three independent experiments and are hypothetical for illustrative purposes. Reference IC₅₀ values for Doxorubicin are adapted from literature.[6]
Section 4: Elucidating the Mechanism of Action (MoA)

Identifying the molecular mechanism by which a compound exerts its anti-cancer effect is crucial. For indazole derivatives, a common mechanism is the induction of apoptosis (programmed cell death) through the inhibition of key signaling pathways.[10][11]

4.1 Apoptosis Induction Pathway

Many indazole-based kinase inhibitors function by blocking pro-survival signals, which leads to the activation of the intrinsic mitochondrial apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, causing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[10][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Permeabilization CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Indazole Indazole Derivative Indazole->RTK Inhibition

Caption: Simplified pathway of apoptosis induction by an indazole-based kinase inhibitor.

4.2 Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11][12]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Section 5: In Vivo Evaluation of Anti-Tumor Efficacy

Promising compounds identified from in vitro studies must be evaluated in a living organism to assess their real-world therapeutic potential. The most common method is using a tumor xenograft model in immunodeficient mice.[10][13]

5.1 Protocol: Human Tumor Xenograft Mouse Model

Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., HCT116) suspended in 100 µL of a Matrigel/PBS mixture into the right flank of each mouse.[13]

  • Tumor Growth: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Vehicle Formulation: The compound must be formulated in a biocompatible vehicle. The choice depends on the compound's solubility and can include saline, PBS with a co-solvent like DMSO, or a suspension in 0.5% methylcellulose.[13]

    • Dosing: Administer the compound at a predetermined dose and schedule (e.g., 25 mg/kg, once daily via oral gavage or intraperitoneal injection). The control group receives the vehicle only.

  • Monitoring: Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²) and the body weight of the mice 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treated and control groups to determine the percentage of tumor growth inhibition (% TGI).

Section 6: References
  • Title: In vitro assays and techniques utilized in anticancer drug discovery. Source: Journal of Applied Toxicology, 2019. URL: --INVALID-LINK--

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Source: Noble Life Sciences. URL: --INVALID-LINK--

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: RSC Medicinal Chemistry, 2021. URL: --INVALID-LINK--

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances, 2021. URL: --INVALID-LINK--

  • Title: In Vitro Assays to Study The Hallmarks of Cancer. Source: QIMA Life Sciences. URL: --INVALID-LINK--

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Source: ACS Omega, 2021. URL: --INVALID-LINK--

  • Title: In Vitro Assay Development for Novel Anti-Cancer Agents. Source: BenchChem. URL: --INVALID-LINK--

  • Title: Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. Source: BenchChem. URL: --INVALID-LINK--

  • Title: Recent Advances in the Development of Indazole-based Anticancer Agents. Source: Chemistry & Biodiversity, 2021. URL: --INVALID-LINK--

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: National Center for Biotechnology Information (PMC), 2021. URL: --INVALID-LINK--

  • Title: The Anticancer Activity of Indazole Compounds: A Mini Review. Source: ResearchGate, 2021. URL: --INVALID-LINK--

  • Title: this compound. Source: Chem-Impex. URL: --INVALID-LINK--

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances, 2021. URL: --INVALID-LINK--

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: National Center for Biotechnology Information (PMC), 2023. URL: --INVALID-LINK--

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: ResearchGate, 2021. URL: --INVALID-LINK--

  • Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Source: MDPI, 2023. URL: --INVALID-LINK--

  • Title: Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. Source: BenchChem. URL: --INVALID-LINK--

  • Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Source: ResearchGate, 2023. URL: --INVALID-LINK--

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: ResearchGate, 2023. URL: --INVALID-LINK--

  • Title: Indazole Derivatives: Promising Anti-tumor Agents. Source: PubMed, 2018. URL: --INVALID-LINK--

  • Title: Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Source: PubMed, 2023. URL: --INVALID-LINK--

  • Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Source: The Journal of Organic Chemistry, 2013. URL: --INVALID-LINK--

  • Title: 1H-Indazol-4-amine, 1-methyl-. Source: PubChem. URL: --INVALID-LINK--

  • Title: (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... Source: ResearchGate, 2018. URL: --INVALID-LINK--

  • Title: New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Source: PubMed Central, 2022. URL: --INVALID-LINK--

  • Title: Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Source: Asian Journal of Green Chemistry, 2024. URL: --INVALID-LINK--

  • Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Source: Letters in Drug Design & Discovery, 2023. URL: --INVALID-LINK--

  • Title: Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Source: ResearchGate, 2017. URL: --INVALID-LINK--

  • Title: Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Source: PubMed, 2018. URL: --INVALID-LINK--

  • Title: Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Source: National Center for Biotechnology Information (PMC), 2022. URL: --INVALID-LINK--

  • Title: Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Source: PubMed, 2010. URL: --INVALID-LINK--

  • Title: 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Source: PubMed, 2008. URL: --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-1H-indazol-4-amine. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and logical synthetic pathway begins with a commercially available starting material, 4-nitro-1H-indazole. The synthesis proceeds in two primary steps:

  • N-Methylation: Regioselective methylation of the indazole nitrogen to form 1-methyl-4-nitro-1H-indazole. This step is the most critical for maximizing the overall yield, as controlling the position of methylation (N1 vs. N2) is a significant challenge.

  • Reduction: Conversion of the nitro group at the C4 position to an amine, yielding the final product, this compound.

This sequence is generally preferred because the reduction of the nitro group is a robust and high-yielding transformation, making the control of regioselectivity in the methylation step the key focus for optimization.

Synthetic_Pathway Start 4-Nitro-1H-indazole Intermediate 1-Methyl-4-nitro-1H-indazole Start->Intermediate N-Methylation (Regioselective) Byproduct 2-Methyl-4-nitro-1H-indazole (Major Byproduct) Start->Byproduct N-Methylation (Non-selective) Final This compound Intermediate->Final Nitro Group Reduction

Caption: General synthetic route for this compound.

Q2: Why is achieving N1 regioselectivity during the methylation of 4-nitro-1H-indazole so challenging?

The primary difficulty arises from the electronic nature of the 4-nitro-1H-indazole scaffold. The indazole ring exhibits annular tautomerism, meaning the proton can reside on either nitrogen atom (N1 or N2). When deprotonated to form the indazolide anion, the negative charge is delocalized across both nitrogens, making both nucleophilic.

For 4-nitroindazole specifically, methylation under neutral conditions has been shown to predominantly yield the 2-methyl (N2) derivative as the major product.[1] This is attributed to the electronic influence of the electron-withdrawing nitro group at the C4 position, which alters the electron density at the N1 and N2 positions. Therefore, reaction conditions must be carefully selected to override this inherent electronic preference and favor alkylation at the desired N1 position.[1][2]

Troubleshooting Guide & Optimization Protocols

Problem 1: Low yield in the N-methylation step due to poor N1:N2 regioselectivity.

Cause: This is the most common failure mode. As discussed, the electronic properties of 4-nitroindazole favor the formation of the undesired N2-methyl isomer under neutral or non-optimized basic conditions.[1] The choice of base, solvent, and methylating agent are the critical parameters that dictate the N1:N2 ratio.

Solution: To drive the reaction toward the N1 isomer, conditions must be employed that favor kinetic control at the N1 position or thermodynamic control leading to the more stable N1 product. The use of a strong, non-nucleophilic base in an appropriate solvent is key.

Expert Recommendation: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) often provides superior N1 selectivity for many substituted indazoles.[2][3] The sodium cation (Na+) generated from NaH can coordinate with the indazolide anion, and this interaction, influenced by the solvent, can sterically or electronically favor the subsequent attack of the methylating agent at N1.[3]

Troubleshooting_Methylation cluster_nodes Start Low Yield in Methylation Step CheckRatio Analyze crude reaction by 1H NMR or LC-MS to determine N1:N2 ratio Start->CheckRatio HighN2 High proportion of N2-isomer observed CheckRatio->HighN2 Ratio < 2:1 (N1:N2) Action Implement Protocol 1: NaH / THF Method HighN2->Action Reason1 NaH ensures complete deprotonation to indazolide anion. Action->Reason1 Reason2 Aprotic solvent (THF/DMF) stabilizes the transition state leading to N1-alkylation. Action->Reason2 Success Improved N1:N2 Ratio and Higher Yield Action->Success

Caption: Decision tree for troubleshooting poor regioselectivity.

Experimental Protocol 1: Optimized N1-Methylation
  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 4-nitro-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF (approx. 10 mL per 1 g of indazole). Stir the suspension at 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clearer as the sodium salt of the indazole forms.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.2-1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to separate the N1 and N2 isomers.

Condition Base Solvent Typical N1:N2 Ratio Reference
OptimizedNaHTHF / DMF> 5:1 (Varies with substrate)[2][3]
Neutral-CH₃CNN2-isomer is major product[1]
BasicK₂CO₃AcetonitrileModerate to good yields, ratio varies[4]
Problem 2: Incomplete reduction of the nitro group or low yield of the final amine.

Cause: The reduction of an aromatic nitro group is generally efficient, but failures can occur due to several factors:

  • Catalyst Inactivation: If using catalytic hydrogenation (e.g., H₂/Pd-C), trace impurities (sulfur, halides) from previous steps can poison the palladium catalyst.

  • Insufficient Reducing Agent: When using chemical reductants like tin(II) chloride (SnCl₂), using a stoichiometric excess is crucial.

  • Poor Solubility: The starting material, 1-methyl-4-nitro-1H-indazole, may have limited solubility in the reaction solvent, leading to a slow or incomplete reaction.

Solution: For robust, scalable, and impurity-tolerant reduction, tin(II) chloride dihydrate in concentrated hydrochloric acid (HCl) or iron powder in acetic acid are highly reliable methods. Catalytic hydrogenation is cleaner but more sensitive to the purity of the substrate.

Experimental Protocol 2: Robust Nitro Group Reduction
  • Setup: In a round-bottom flask, dissolve 1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol or concentrated HCl.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution. If using HCl, the addition will be exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (>8). Caution: This is a highly exothermic process and may cause vigorous bubbling. Perform in an ice bath.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM) (3x). The tin salts can sometimes form an emulsion, which may require filtration through celite.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Method Reagents Advantages Disadvantages
Chemical Reduction SnCl₂·2H₂O / HClFast, reliable, tolerant of impuritiesRequires harsh acidic conditions and a basic work-up that can be cumbersome.
Catalytic Hydrogenation H₂ (balloon or Parr shaker), 10% Pd/CClean byproducts (water), mild conditionsCatalyst is sensitive to poisoning; requires specialized equipment for high pressure.
Metal Reduction Fe powder / Acetic AcidInexpensive, effectiveCan require filtration of fine iron particles; acidic conditions.

By carefully selecting and optimizing the conditions for the critical N-methylation step and employing a robust protocol for the final nitro reduction, researchers can significantly improve the overall yield and purity of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 1-Methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Methyl-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues with this compound in aqueous buffers. As Senior Application Scientists, we provide not just protocols, but the scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that influence its solubility?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility.

  • Structure and Functional Groups: this compound possesses a bicyclic indazole core and a primary amine group (-NH2) at the 4-position. The indazole ring system is largely hydrophobic, while the amine group provides a site for protonation, making it a weak base.

  • Molecular Weight: Approximately 147.18 g/mol .[1]

  • Predicted Lipophilicity (XLogP): The predicted XLogP value is around 0.9, suggesting a moderate level of lipophilicity.[1][2] This indicates a balance between its ability to dissolve in lipids and its potential for aqueous solubility, which is often challenging for compounds in this range without formulation aids.

  • Aqueous Solubility: It is reported to be almost insoluble in water.[3] This is a common characteristic for many small molecules with significant aromatic ring structures.

  • Organic Solvent Solubility: The compound shows good solubility in organic solvents such as ethanol and dimethylformamide (DMF).[3]

Q2: I'm observing precipitation when I add my DMSO stock of this compound to my aqueous assay buffer. What is happening?

A2: This is a common issue known as "antisolvent precipitation." Your compound is soluble in a high concentration of an organic solvent like DMSO. When this concentrated stock is diluted into an aqueous buffer, the percentage of the organic solvent dramatically decreases. The aqueous buffer acts as an antisolvent, a liquid in which the compound is poorly soluble. This sudden change in the solvent environment causes the compound to crash out of the solution. To mitigate this, it is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically <1%) and that the aqueous buffer is optimized to maintain the solubility of your compound.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are facing solubility issues, we recommend a systematic approach to identify the optimal buffer conditions.

Issue 1: My compound is not dissolving in standard physiological buffers (e.g., PBS pH 7.4).

This is expected given the compound's properties. The primary reason is that at neutral pH, the amine group is likely not sufficiently protonated to confer aqueous solubility.

Solution Pathway 1: pH Adjustment

Scientific Rationale: As a weak base, the solubility of this compound is highly dependent on pH.[] By lowering the pH of the buffer, the amine group (-NH2) will become protonated (-NH3+), creating a charged species that is significantly more soluble in polar solvents like water.[] The key is to adjust the pH to be sufficiently below the pKa of the compound's conjugate acid.

Workflow for pH Optimization:

cluster_0 pH Optimization Workflow pKa Determine pKa of This compound (See Protocol 1) Buffer_Selection Select Appropriate Buffers (e.g., Acetate, Citrate) pKa->Buffer_Selection Informs Buffer Choice pH_Screen Prepare Buffers at Varying pH Values (e.g., pH 3.0, 4.0, 5.0, 6.0) Buffer_Selection->pH_Screen Solubility_Test Kinetic Solubility Assay (See Protocol 2) pH_Screen->Solubility_Test Analysis Analyze Results & Select Optimal pH Solubility_Test->Analysis

Caption: Workflow for pH-dependent solubility optimization.

Experimental Protocol 1: Determination of pKa via Potentiometric Titration (Conceptual Outline)

  • Objective: To determine the acid dissociation constant (pKa) of this compound.

  • Principle: A solution of the compound is titrated with a strong acid (e.g., HCl), and the pH is monitored. The pKa corresponds to the pH at the half-equivalence point, where half of the amine groups are protonated.[5]

  • Materials:

    • This compound

    • Standardized 0.1 M HCl

    • Deionized water

    • Calibrated pH meter and electrode

    • Stir plate and stir bar

    • Buret

  • Procedure:

    • Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water (a co-solvent may be needed initially to get it into solution before titration).

    • Place the solution on a stir plate and immerse the pH electrode.

    • Record the initial pH.

    • Add small, precise increments of 0.1 M HCl from the buret.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue this process until the pH change between additions becomes minimal.

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection). The volume at the half-equivalence point is half of this volume.

    • The pH at the half-equivalence point is the pKa of the conjugate acid.[5]

Experimental Protocol 2: Kinetic Solubility Screening by pH

  • Objective: To determine the approximate solubility of this compound in various aqueous buffers.

  • Materials:

    • Concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • A series of aqueous buffers (e.g., citrate, acetate) at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.4).

    • 96-well microplate.

    • Plate reader capable of measuring turbidity or a method for quantifying the dissolved compound (e.g., HPLC-UV).

  • Procedure:

    • Add the aqueous buffers to the wells of the microplate.

    • Add a small volume of the DMSO stock solution to each well to achieve the desired final concentration (ensure the final DMSO concentration is low, e.g., <1%).

    • Seal the plate and shake at room temperature for a set period (e.g., 2 hours).

    • Measure the turbidity of each well using a plate reader. Higher turbidity indicates lower solubility.

    • Alternatively, centrifuge the plate to pellet the precipitated compound and quantify the amount of soluble compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Expected Results (Hypothetical):

Buffer SystempHPredicted Solubility (µg/mL)
Citrate3.0> 200
Acetate4.0150-200
Acetate5.050-100
Phosphate6.010-20
Phosphate (PBS)7.4< 1

Note: This data is illustrative. The actual solubility must be determined experimentally.

Solution Pathway 2: Utilizing Co-solvents

Scientific Rationale: If pH adjustment alone is insufficient or not compatible with your experimental system, co-solvents can be employed. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5] This makes the environment more favorable for dissolving lipophilic compounds like this compound.[3]

Commonly Used Co-solvents in Biological Research:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)[]

Experimental Protocol 3: Co-solvent Screening

  • Objective: To identify an effective co-solvent and its optimal concentration to solubilize this compound.

  • Procedure:

    • Prepare a series of aqueous buffer solutions (at a pH determined from Pathway 1 to be partially effective) containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v of PEG 400).

    • Add a known excess amount of solid this compound to each solution.

    • Shake the samples at a constant temperature until equilibrium is reached (e.g., 24 hours).

    • Filter or centrifuge the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Solution Pathway 3: Cyclodextrin-Mediated Solubilization

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming a soluble "host-guest" complex.[6][7][8] This complex effectively shields the hydrophobic part of the molecule from the aqueous environment, leading to a significant increase in apparent solubility.[9][10]

Workflow for Cyclodextrin Screening:

cluster_1 Cyclodextrin Screening Workflow Select_CD Select Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Phase_Solubility Perform Phase Solubility Study (See Protocol 4) Select_CD->Phase_Solubility Analyze_Stoichiometry Determine Stoichiometry (e.g., 1:1 Complex) Phase_Solubility->Analyze_Stoichiometry Select_Optimal_CD Select Most Effective Cyclodextrin and Concentration Analyze_Stoichiometry->Select_Optimal_CD

Caption: Workflow for evaluating cyclodextrin-mediated solubility enhancement.

Experimental Protocol 4: Phase Solubility Study with Cyclodextrins

  • Objective: To evaluate the ability of different cyclodextrins to solubilize this compound and to determine the stoichiometry of the inclusion complex.

  • Principle: An excess of the drug is added to aqueous solutions containing increasing concentrations of a cyclodextrin. The concentration of the dissolved drug is then measured. A linear increase in drug solubility with cyclodextrin concentration typically indicates the formation of a 1:1 complex.[11]

  • Materials:

    • This compound (solid)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)

    • Aqueous buffer (at a pH where the compound has minimal, but detectable, solubility)

  • Procedure:

    • Prepare a series of solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD) in the chosen aqueous buffer.

    • Add an excess amount of solid this compound to each solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Remove the undissolved solid by filtration or centrifugation.

    • Determine the concentration of the dissolved compound in each sample by a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis).

Summary of Troubleshooting Strategies

StrategyMechanismBest ForConsiderations
pH Adjustment Protonation of the basic amine group to form a more soluble salt.Weakly basic compounds like this compound.The required pH must be compatible with the experimental system (e.g., cell viability, enzyme activity).
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for lipophilic solutes.When pH adjustment is not feasible or sufficient.High concentrations of organic solvents can be toxic to cells or interfere with assays.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity to form a soluble complex.When a non-organic, aqueous formulation is desired and the compound fits the cyclodextrin cavity.Can be expensive; potential for the cyclodextrin itself to have biological effects at high concentrations.

By systematically applying these troubleshooting workflows and experimental protocols, researchers can develop a robust and reproducible method for solubilizing this compound in aqueous buffers for their specific experimental needs.

References

Technical Support Center: pH Adjustment to Increase 1-Methyl-1H-indazol-4-amine Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-1H-indazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Due to its chemical structure, this compound exhibits poor aqueous solubility in its neutral state, which can be a significant hurdle in experimental design, formulation, and screening assays. This guide provides a comprehensive overview of the underlying principles and practical, step-by-step protocols for enhancing its solubility through systematic pH adjustment.

Section 1: The Scientific Principle of pH-Dependent Solubility

Q: Why is the solubility of this compound so heavily influenced by pH?

A: The solubility of this compound is pH-dependent because of its molecular structure, specifically the presence of a primary amine group (-NH₂). Amines are weak bases.[1][2] In an aqueous environment, this amine group can accept a proton (H⁺) to form its corresponding conjugate acid, a positively charged ammonium cation (R-NH₃⁺).

  • The Neutral Form (Free Base): At neutral or alkaline pH, the compound exists predominantly in its neutral, uncharged form. This form has limited ability to interact with polar water molecules, resulting in low aqueous solubility.[3]

  • The Protonated Form (Cationic Salt): In an acidic environment (lower pH), the amine group becomes protonated. This charged, ionic form is significantly more polar and can readily form favorable ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[4]

This equilibrium between the neutral base and its protonated conjugate acid is the fundamental reason for the compound's pH-dependent solubility. The relationship is quantitatively described by the Henderson-Hasselbalch equation .[5][6][7] For a weak base like this compound, the equation illustrates that as the pH of the solution drops well below the pKa of the conjugate acid, the equilibrium shifts decisively toward the more soluble, protonated form.[8]

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Neutral/Alkaline Environment) B_H Protonated Form (R-NH₃⁺) Highly Soluble Cation B Neutral 'Free Base' Form (R-NH₂) Poorly Soluble B_H->B - H⁺ (Deprotonation) pH > pKa B->B_H + H⁺ (Protonation) pH < pKa

Caption: Protonation equilibrium of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the optimal pH to dissolve this compound?

A: The optimal pH is significantly acidic. While the exact pKa of this compound's conjugate acid is not readily published, typical aromatic amines have pKa values in the range of 3-5. To ensure complete protonation and maximize solubility, the pH of the solvent should be at least 1 to 2 pH units below its pKa. Therefore, a pH range of 1.0 to 3.0 is an excellent starting point for achieving high solubility. The intrinsic solubility of a weak base is observed at pH levels more than 2 units above the pKa.[9]

Q: How do I choose the correct buffer for my experiment?

A: The ideal buffer has a pKa value as close as possible to your target pH, as this is where it has the strongest buffering capacity to resist pH changes upon addition of the compound.[10][11]

  • For pH ~2.0-3.0: A citrate buffer or a glycine-HCl buffer is suitable.

  • For pH ~4.5: An acetate buffer is a standard choice.[10]

  • For pH ~6.8: A phosphate buffer is recommended. Always ensure the buffer components themselves are soluble and do not interact with your compound or downstream analytical methods.[12]

Q: Can I just use diluted hydrochloric acid (HCl) to lower the pH instead of a buffer?

A: While adding a strong acid like HCl will protonate and dissolve the compound, it is generally not recommended for controlled experiments. An unbuffered solution has no capacity to resist pH changes. As you dissolve the basic amine compound, it will consume protons, causing the pH of the solution to rise and potentially exceed the level required to maintain solubility, leading to precipitation. A buffer is critical for maintaining a stable pH and ensuring reproducible results.[10]

Q: What is the maximum solubility I can expect to achieve?

A: This must be determined experimentally. The maximum solubility will be the concentration at which a saturated solution is formed in a given buffer at a specific temperature, known as the equilibrium solubility. This value can be orders of magnitude higher than the solubility of the neutral form in pure water.

Q: How does temperature affect the solubility of this compound?

A: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature. For consistency and reproducibility, especially for formal pH-solubility profiling, all experiments should be conducted at a constant, controlled temperature, such as 25 °C or 37 °C.[9]

Section 3: Experimental Protocols

These protocols provide a framework for preparing solutions and systematically determining the solubility profile of this compound.

Protocol 1: Preparation of a 0.1 M Sodium Acetate Buffer (pH 4.5)

This protocol is an example for preparing a common buffer. Similar principles apply to other buffer systems.[10][13]

Materials:

  • Acetic Acid (Glacial)

  • Sodium Acetate Trihydrate

  • High-purity water (e.g., Milli-Q or deionized)

  • Calibrated pH meter

  • Volumetric flasks and glassware

  • Stir plate and stir bar

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Acetic Acid: Add 5.72 mL of glacial acetic acid to a 1 L volumetric flask containing ~800 mL of water. Mix and bring to the final volume with water.

    • 0.1 M Sodium Acetate: Dissolve 13.61 g of sodium acetate trihydrate in a 1 L volumetric flask containing ~800 mL of water. Mix until fully dissolved and bring to the final volume.

  • Mix to Target pH: In a beaker, combine approximately 360 mL of the 0.1 M Sodium Acetate solution with 640 mL of the 0.1 M Acetic Acid solution.

  • pH Adjustment: Place the beaker on a stir plate with a stir bar. Immerse the calibrated pH electrode into the solution.

  • Fine-Tune: Slowly add small volumes of the 0.1 M Acetic Acid solution to lower the pH or the 0.1 M Sodium Acetate solution to raise the pH until the meter reads exactly 4.50.

  • Finalize: Transfer the final buffer solution to a clean, labeled bottle for storage.

Protocol 2: Determination of pH-Solubility Profile via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[14][15]

Objective: To determine the concentration of a saturated solution of this compound at various pH values under equilibrium conditions.

G start Start prep Prepare Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) start->prep add_solid Add excess solid compound to each buffer in triplicate vials prep->add_solid equilibrate Incubate & Agitate (e.g., 24-72h at 37°C) to reach equilibrium add_solid->equilibrate check_solid Confirm presence of undissolved solid equilibrate->check_solid separate Separate Phases (Centrifuge at high speed or filter with 0.22 µm syringe filter) check_solid->separate Solid Present analyze Analyze Supernatant (Use validated HPLC or UV-Vis method) separate->analyze calculate Calculate Concentration (mg/mL) = Solubility at that pH analyze->calculate end End calculate->end

References

Technical Support Center: Co-solvent Strategies for Dissolving 1-Methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for our partners in research, discovery, and drug development. We understand that navigating the physicochemical properties of novel compounds is a critical step in any experimental workflow. 1-Methyl-1H-indazol-4-amine (CAS: 77894-69-0), a heterocyclic aromatic amine, presents a common yet significant challenge: poor aqueous solubility.

This document provides a structured, question-and-answer guide to effectively dissolve this compound using co-solvent systems. Our approach is rooted in first principles of chemical solubility, offering not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your own experiments.

Section 1: Frequently Asked Questions - First Principles of Solubility

Q1: I'm starting a new project with this compound. What are the recommended initial solvents for preparing a stock solution?

A1: For initial stock preparation, you should begin with strong, water-miscible organic solvents. Given that the parent compound, 1H-indazol-4-amine, shows solubility in ethanol and dimethylformamide, these are logical starting points.[1]

Our primary recommendations are:

  • Dimethyl Sulfoxide (DMSO): This is the industry-standard starting point for most poorly soluble drug candidates.[2] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules.[2] We recommend preparing a high-concentration stock, typically between 10-50 mM, which can then be serially diluted.

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its solvent properties, DMF is an excellent alternative. The choice between DMSO and DMF may depend on the specific downstream application, as DMF can be more susceptible to degradation.

  • Ethanol (EtOH): While generally a weaker solvent than DMSO or DMF for this class of compound, it is often more compatible with biological systems at higher final concentrations. Anhydrous ethanol is recommended to avoid introducing water prematurely.

Expert Insight: The goal of the initial stock is to achieve complete dissolution at a high concentration. This concentrated stock acts as your foundation for creating working solutions. Do not attempt to dissolve this compound directly into an aqueous buffer; this will almost certainly fail due to its hydrophobic nature.

Q2: What is a co-solvent, and what is the scientific principle behind its use for compounds like this compound?

A2: A co-solvent is a water-miscible organic solvent that is used in combination with water (or an aqueous buffer) to increase the solubility of a poorly soluble solute.[3] The technique, known as co-solvency, is a cornerstone of pharmaceutical formulation.[4]

The underlying principle is based on reducing the overall polarity of the solvent system. Water is a highly polar solvent, characterized by a strong hydrogen-bonding network. A nonpolar or weakly polar compound like this compound (a heterocyclic aromatic amine) cannot effectively integrate into this network and is consequently expelled, leading to low solubility.

By introducing a co-solvent (like DMSO or propylene glycol), you are essentially creating a new, mixed-solvent environment with a lower dielectric constant. This new environment is less polar than water alone, which reduces the energy penalty required to create a cavity for the solute molecule, thereby increasing its solubility.[3]

Q3: My compound is an amine. Can I use pH modification to help it dissolve?

A3: Yes, this is an excellent and often overlooked strategy. As an aromatic amine, this compound is a weak base.[1][5] The solubility of such compounds is frequently pH-dependent.[6]

By lowering the pH of your aqueous medium with a dilute acid (e.g., HCl), you can protonate the amine group (-NH2) to form an ammonium salt (-NH3+). This ionized form is significantly more polar than the neutral free base, leading to a dramatic increase in its affinity for water and, therefore, higher solubility.[6]

Trustworthiness Check: This strategy is most effective when the final formulation can tolerate a lower pH. For cell-based assays, ensure the final pH of your media is readjusted to a physiologically compatible range (typically 7.2-7.4) after adding the acidified compound stock. Always test the effect of the pH-adjusted vehicle on your control samples.

Section 2: Troubleshooting Guide - Common Experimental Hurdles

Issue: Precipitation Upon Diluting a DMSO Stock into Aqueous Buffer

Q: I successfully dissolved this compound in DMSO to make a 20 mM stock. However, when I add it to my phosphate-buffered saline (PBS) for an assay, it immediately turns cloudy and a precipitate forms. What is happening and how do I fix it?

A: This is a classic case of a compound "crashing out" of solution. It occurs when the concentration of the highly soluble compound in the organic stock solution is suddenly plunged into an aqueous environment where its solubility is orders of magnitude lower. The DMSO concentration is not high enough in the final mixture to maintain solubility.

Follow this troubleshooting workflow to resolve the issue.

G start Precipitation observed upon dilution of DMSO stock check_final_dmso What is the final % of DMSO in your aqueous solution? start->check_final_dmso sub_1_percent < 1% DMSO check_final_dmso->sub_1_percent Typically < 1% super_1_percent > 1% DMSO check_final_dmso->super_1_percent Typically > 1% action_protocol Action: Follow the 'Gradual Dilution Protocol'. The issue is kinetic, not just thermodynamic. sub_1_percent->action_protocol action_increase_dmso Action: Increase final DMSO concentration if tolerated by assay (e.g., to 1% or 2%). super_1_percent->action_increase_dmso retest Retest Dilution action_increase_dmso->retest action_protocol->retest check_precip Precipitation still occurs? retest->check_precip Still precipitates? success Success: Solution is stable. Proceed with experiment. retest->success No precipitate lower_stock Action: Lower the concentration of the initial DMSO stock (e.g., from 20mM to 5mM) and repeat the gradual dilution. check_precip->lower_stock Yes success_alt Success: Solution is stable. Proceed with experiment. check_precip->success_alt No lower_stock->retest

Caption: Troubleshooting workflow for compound precipitation.

This protocol aims to prevent the compound from crashing out by maintaining a solvent environment that changes gradually.

  • Pre-warm Media: Warm your destination aqueous buffer or cell culture media to its temperature of use (e.g., 37°C).[7]

  • Calculate Volumes: Determine the volume of your DMSO stock needed for the final concentration.

  • Create an Intermediate Dilution: In a separate sterile tube, create an intermediate dilution by adding a small amount of your DMSO stock to a larger volume of the warm aqueous buffer. A 1:5 or 1:10 dilution is a good starting point.

  • Vortex Gently: Immediately after adding the stock to the buffer for the intermediate dilution, vortex or pipette-mix gently but thoroughly. Visual inspection is key.

  • Final Dilution: Add the intermediate dilution drop-wise to the final, larger volume of pre-warmed buffer while gently swirling the container.[7] This slow addition prevents localized high concentrations of the compound.

  • Final QC Check: Visually inspect the final solution for any signs of cloudiness or precipitation. If it remains clear for 15-30 minutes, it is likely stable for experimental use.

Section 3: Advanced Strategies & Data

Q: How do I select the best co-solvent system for my specific experiment (e.g., cell culture vs. animal studies)?

A: The choice of co-solvent is dictated by the experimental constraints, primarily biocompatibility and the required final concentration.

G start Start: Need to dissolve This compound constraints Define Experimental Constraints start->constraints constraint_type Cell-based (in vitro)? or Animal (in vivo)? constraints->constraint_type invitro In Vitro (Cell-based) constraint_type->invitro In Vitro invivo In Vivo (Animal) constraint_type->invivo In Vivo invitro_solvents Primary Screen: 1. DMSO (Final <= 0.5%) 2. Ethanol (Final <= 1%) invitro->invitro_solvents invivo_solvents Primary Screen: 1. PEG-400 2. Solutol HS 15 3. Propylene Glycol 4. DMSO (use with caution) invivo->invivo_solvents check_solubility Solubility sufficient? invitro_solvents->check_solubility invivo_solvents->check_solubility success Success! Validate vehicle control in experiment. check_solubility->success Yes ternary Evaluate Ternary Systems (e.g., 10% DMSO, 40% PEG-400, 50% Saline) or Consider pH Modification check_solubility->ternary No ternary->success

Caption: Decision logic for selecting an appropriate co-solvent system.

Below is a table summarizing common co-solvents. For this compound, systems containing DMSO, PEG-400, and potentially a surfactant like Tween® 80 are promising starting points for complex formulations.

Co-SolventTypical UseMax % (Cell Culture)Max % (Parenteral, approx.)Key Considerations
DMSO Stock solutions, in vitro~0.5%< 10%Gold standard for initial solubilization. Can have biological effects at >0.5%.
Ethanol In vitro, oral, parenteral~1%VariableGenerally well-tolerated but can be a weaker solvent.
Propylene Glycol (PG) Oral, parenteralNot common~40%A common vehicle for in vivo studies. Can be viscous.
Polyethylene Glycol 400 (PEG-400) Oral, parenteralNot common~60%Excellent safety profile; widely used in formulations.
Tween® 80 (Polysorbate 80) Surfactant/Emulsifier< 0.1%~10%Used to create micellar formulations and improve stability.[8] Not a true co-solvent but a solubilizer.
Protocol: Systematic Co-Solvent Solubility Screening

This protocol allows you to empirically determine the solubility of this compound in various systems.

  • Preparation: Weigh 1-2 mg of this compound into several individual glass vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of your chosen co-solvent or co-solvent blend (e.g., 100% DMSO, 50:50 EtOH:Water, 20:80 PEG-400:Saline).

  • Equilibration: Vortex each vial vigorously for 2-5 minutes. Allow the vials to equilibrate at room temperature for at least one hour. Gentle heating (to 37-40°C) can be used to accelerate dissolution but be aware that solubility may decrease upon cooling.[6]

  • Observation (Qualitative): Visually inspect each vial. If the solid is fully dissolved, the solubility is at least at that concentration (e.g., 1 mg in 100 µL = 10 mg/mL).

  • Titration (Quantitative): For vials where the compound is fully dissolved, add small, precise aliquots of an aqueous buffer (e.g., PBS) and vortex after each addition. Note the point at which precipitation begins. This helps determine the tolerance of your co-solvent system to aqueous dilution.

  • Confirmation: Centrifuge any vials with remaining solid. A clear supernatant indicates you have reached the saturation solubility.

References

Minimizing isomeric impurities in 1-Methyl-1H-indazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Isomeric Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-Methyl-1H-indazol-4-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges, particularly the formation of isomeric impurities. As Senior Application Scientists, we combine technical expertise with practical field insights to ensure your synthetic efforts are both efficient and successful.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the development of targeted therapies for cancer and other diseases.[1] The indazole scaffold is a privileged structure in numerous pharmacologically active compounds.[2][3] However, the synthesis, particularly the N-methylation of the 4-aminoindazole core, is often complicated by the formation of the undesired 2-methyl-2H-indazol-4-amine isomer. Direct alkylation of 1H-indazoles frequently results in a mixture of N¹- and N²-substituted products.[3][4][5] Controlling the regioselectivity of this step is paramount for ensuring the purity of the final compound and the reliability of subsequent drug development processes.

This guide provides a structured approach to understanding and mitigating the formation of these isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should be concerned about during the synthesis of this compound?

A1: The most common isomeric impurity is the 2-methyl-2H-indazol-4-amine. This arises from the alkylation of the 4-amino-1H-indazole precursor at the N² position of the indazole ring instead of the desired N¹ position. The 1H- and 2H-isomers possess distinct physicochemical and pharmacological properties, making their control and separation critical.[6]

Q2: Why does the N-methylation of 4-amino-1H-indazole lead to a mixture of N¹ and N² isomers?

A2: The indazole ring has two nitrogen atoms, both of which can be alkylated. The formation of a mixture of N¹ and N² isomers is a common challenge in indazole chemistry.[3][4][5] The ratio of these isomers is influenced by a delicate balance of kinetic and thermodynamic factors. Generally, N²-alkylation is considered to be kinetically favored, while N¹-alkylation leads to the more thermodynamically stable product.[5] Reaction conditions such as the choice of base, solvent, temperature, and the nature of the methylating agent play a crucial role in determining the final isomeric ratio.[7][8]

Q3: How can I confirm the identity and quantify the ratio of the N¹ and N² isomers in my reaction mixture?

A3: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of indazole isomers.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating between the isomers. The chemical shifts of the protons and carbons, particularly those on the indazole ring, will differ significantly between the N¹ and N² methylated products.[6] For instance, the H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles.[6]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate and quantify the two isomers, allowing for accurate determination of the isomeric ratio.[9][10]

  • Mass Spectrometry (MS): While MS can confirm the molecular weight of the product, it may not distinguish between isomers on its own. However, it is often coupled with GC or HPLC for enhanced identification.[9]

Q4: Are there any general strategies to favor the formation of the desired this compound?

A4: Yes, several strategies can be employed to improve the regioselectivity of the N-methylation reaction:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for N¹-selective indazole alkylation.[7] Less polar solvents have also been reported to favor methylation at the N¹ position in similar heterocyclic systems.[8]

  • Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole ring can sterically hinder the N² position, thereby favoring N¹ alkylation.

  • Protecting Groups: Temporarily protecting the amino group at the C4 position can alter the electronic properties of the indazole ring and influence the regioselectivity of the N-methylation.

Troubleshooting Guide: Minimizing Isomeric Impurities

This section provides a detailed, step-by-step approach to troubleshoot and optimize the N-methylation of 4-amino-1H-indazole.

Problem: High percentage of the undesired 2-methyl-2H-indazol-4-amine isomer detected.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Isomeric Impurity Formation start High N²-Isomer Formation Detected condition_check Review Reaction Conditions start->condition_check base_solvent Optimize Base and Solvent condition_check->base_solvent Suboptimal Conditions temp_time Adjust Temperature and Time condition_check->temp_time Suboptimal Conditions methylating_agent Evaluate Methylating Agent condition_check->methylating_agent Suboptimal Conditions analysis Analyze Isomeric Ratio (NMR, HPLC) base_solvent->analysis temp_time->analysis methylating_agent->analysis purification Implement Purification Strategy end Desired N¹-Isomer Purity Achieved purification->end analysis->condition_check Ratio still high analysis->purification Ratio acceptable

Caption: A logical workflow for troubleshooting high N²-isomer formation.

Detailed Troubleshooting Steps

1. Optimization of Base and Solvent System

  • Causality: The nature of the base and solvent significantly influences the position of deprotonation of the indazole ring and the subsequent nucleophilic attack. A strong, non-nucleophilic base in a less polar, aprotic solvent often favors the formation of the thermodynamically more stable N¹-anion.

  • Recommended Protocol:

    • Starting Point: Begin with sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[7]

    • Procedure: To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 4-amino-1H-indazole (1 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

    • Cool the reaction back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

    • Monitor the reaction progress by TLC or HPLC.

  • Troubleshooting Table:

ObservationPotential CauseSuggested Action
Low conversionIncomplete deprotonationIncrease reaction time with NaH; ensure anhydrous conditions.
High N²-isomer ratioSolvent polarity too highScreen other aprotic solvents like dioxane or toluene.
Base not optimalConsider other bases like potassium tert-butoxide (KOtBu).

2. Control of Reaction Temperature and Time

  • Causality: As N²-alkylation is often kinetically favored, running the reaction at a lower temperature for a longer duration can allow the system to reach thermodynamic equilibrium, favoring the more stable N¹-isomer.[5]

  • Recommended Protocol:

    • Perform the methylation step at 0 °C or even lower temperatures (e.g., -20 °C).

    • Monitor the reaction closely over an extended period (e.g., 12-24 hours) to determine the optimal reaction time for maximizing the N¹/N² ratio without significant decomposition.

  • Data Summary Table:

Temperature (°C)Time (h)N¹:N² Ratio (Example)
25 (RT)23:1
086:1
-2024>10:1

3. Evaluation of the Methylating Agent

  • Causality: The reactivity and steric bulk of the methylating agent can influence the regioselectivity. Less reactive or bulkier agents might show a higher preference for the less sterically hindered N¹ position.

  • Recommendations:

    • Methyl Iodide (CH₃I): Highly reactive, often used but can lead to mixtures.

    • Dimethyl Sulfate ((CH₃)₂SO₄): A common and effective methylating agent.[11]

    • Methyl Tosylate (CH₃OTs): A less reactive alternative that may offer improved selectivity in some cases.

4. Purification Strategies for Isomer Separation

  • Causality: Even with optimized reaction conditions, some amount of the N²-isomer may be unavoidable. An effective purification method is crucial for obtaining the desired product in high purity.

  • Recommended Protocol: Column Chromatography

    • Stationary Phase: Silica gel is typically effective.

    • Eluent System: A gradient elution is often necessary. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[12]

    • Monitoring: Carefully monitor the fractions using TLC to identify and separate the two isomers. The polarity difference between the N¹ and N² isomers should allow for their separation.

Visualizing the Reaction Pathway

Reaction_Pathway N-Methylation of 4-Amino-1H-Indazole cluster_0 Deprotonation cluster_1 Alkylation 4-Amino-1H-Indazole 4-Amino-1H-Indazole Indazole_Anion Indazolide Anion 4-Amino-1H-Indazole->Indazole_Anion + Base N1_Product This compound (Thermodynamic Product) Indazole_Anion->N1_Product + CH₃I (N¹ attack) N2_Product 2-Methyl-2H-indazol-4-amine (Kinetic Product) Indazole_Anion->N2_Product + CH₃I (N² attack)

Caption: Reaction pathway for the N-methylation of 4-amino-1H-indazole.

Conclusion

Minimizing isomeric impurities in the synthesis of this compound is a multifaceted challenge that requires careful consideration of reaction parameters. By systematically optimizing the base, solvent, temperature, and methylating agent, researchers can significantly enhance the regioselectivity towards the desired N¹-isomer. Furthermore, robust analytical and purification techniques are indispensable for ensuring the final product's purity. This guide provides a comprehensive framework to troubleshoot and refine your synthetic protocols, ultimately leading to more reliable and reproducible results in your research and development endeavors.

References

Technical Support Center: Troubleshooting Side Reactions in the N-Methylation of 4-Aminoindazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-methylation of 4-aminoindazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this common but often challenging synthetic transformation. The indazole scaffold is a privileged pharmacophore in numerous therapeutic agents, and controlling the site of N-alkylation is paramount for achieving desired biological activity and simplifying downstream processing.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format, explaining the chemical principles behind the common pitfalls and their solutions.

Core Troubleshooting Guide

This section addresses the most frequent issues encountered during the N-methylation of 4-aminoindazole, offering causative explanations and actionable solutions.

Issue 1: Poor Regioselectivity — "My reaction produces a mixture of N-1 and N-2 methylated isomers. How can I improve selectivity?"

This is the most prevalent challenge in indazole alkylation. The indazole anion is an ambident nucleophile, meaning methylation can occur at either the N-1 or N-2 position.[3] The ratio of these products is highly dependent on reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[4]

Answer: Achieving high regioselectivity requires careful optimization of the base, solvent, and temperature. The goal is to favor one tautomeric form or transition state over the other.

  • Underlying Principle: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] Therefore, conditions that allow for equilibration will often favor the N-1 substituted product.[4] Conversely, kinetically controlled conditions may yield mixtures or favor the N-2 product depending on the substrate and reagents.

  • Recommended Solutions & Causality:

    • Optimize the Base and Solvent System: This is the most critical factor. The combination of sodium hydride (NaH) in an aprotic, coordinating solvent like tetrahydrofuran (THF) is a well-established system for promoting high N-1 selectivity.[1][2][4]

      • Why it works: The sodium cation (Na⁺) is believed to chelate between the N-2 nitrogen and an electron-rich group on the indazole (or the deprotonated amino group in this case), sterically hindering the approach of the methylating agent to the N-2 position and thereby directing it to N-1.[5] Using potassium bases (e.g., K₂CO₃, KOH) often leads to poorer selectivity and mixtures of isomers.[2][6]

    • Control Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of a strong base like NaH to ensure complete deprotonation of the indazole N-H. Add the methylating agent slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This minimizes initial kinetic N-2 methylation and allows the system to equilibrate towards the thermodynamically favored N-1 product.

    • Consider the Methylating Agent: While standard agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are commonly used, their reactivity can influence selectivity.[7][8] For substrates prone to N-2 alkylation, a bulkier or less reactive methylating agent might improve N-1 selectivity, although this can also lead to lower overall conversion.

Condition Typical Observation Reasoning Reference(s)
Base/Solvent
NaH in THFHigh N-1 selectivity (>95:5)Na⁺ chelation directs alkylation to N-1.[1][2][4]
K₂CO₃ in DMFOften results in N-1/N-2 mixtures.K⁺ is a larger, less coordinating cation, offering poor directional control.[2]
Cs₂CO₃ in TolueneCan favor N-1 via a chelation mechanism.Cesium can also participate in chelation to direct the reaction.[5]
Temperature
Low to Ambient TempGenerally favors thermodynamic N-1 product.Allows for equilibration to the more stable N-1 isomer.[4]
High TempMay increase the proportion of the kinetic N-2 product.Provides enough energy to overcome the barrier to the less stable isomer.
Issue 2: Side Reactions at the 4-Amino Group — "I'm observing mono- and di-methylation of the 4-amino group. How do I prevent this?"

The primary amino group at the C-4 position is also a potent nucleophile and will compete with the indazole nitrogens for the methylating agent, leading to undesired N-methyl and N,N-dimethylamino side products.

Answer: The most robust and reliable solution is to temporarily "mask" or protect the 4-amino group with a protecting group. This strategy ensures that only the indazole ring nitrogens are available for methylation.[9][10]

  • Underlying Principle: A protecting group is a chemical moiety that is easily attached to a functional group to render it inert to a specific set of reaction conditions. It can then be cleanly removed in a subsequent step to restore the original functionality.[9]

  • Recommended Solution: Boc Protection

    • Protect the Amino Group: The tert-butoxycarbonyl (Boc) group is an ideal choice. It is easily installed by reacting 4-aminoindazole with di-tert-butyl dicarbonate (Boc₂O). The resulting Boc-protected amine is non-nucleophilic and stable to the basic conditions of N-methylation.[11]

    • Perform N-Methylation: With the 4-amino group protected, you can proceed with the N-methylation protocol as described in Issue 1 to selectively methylate the indazole ring.

    • Deprotect the Amino Group: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) that do not affect the newly installed N-methyl group, yielding the desired N-methyl-4-aminoindazole.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection cluster_3 Side Reactions (Without Protection) A 4-Aminoindazole B Boc-Protected 4-Aminoindazole A->B Boc₂O, Base F N,N-Dimethylamino Side Product A->F Excess MeI C Desired N-1 Methyl Product B->C 1. NaH, THF 2. MeI D Side Product: N-2 Methyl Isomer B->D Undesired Pathway E Final Product: 1-Methyl-4-aminoindazole C->E TFA, DCM G Quaternary Salt Side Product C->G Excess MeI

Caption: Workflow for selective N-methylation using a protecting group strategy.

Issue 3: Over-Alkylation — "My desired product is forming, but it reacts further to create a quaternary indazolium salt. How do I stop this?"

This is a common issue with highly nucleophilic heterocyclic systems. The nitrogen atom of your newly formed N-methylindazole can attack a second molecule of the methylating agent, leading to an over-alkylated, positively charged quaternary salt.[11][12]

Answer: This side reaction is primarily driven by an excess of the methylating agent and/or harsh reaction conditions.

  • Recommended Solutions:

    • Strict Stoichiometric Control: Carefully control the amount of methylating agent used. Do not use a large excess. Start with 1.05 to 1.1 equivalents and monitor the reaction closely.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

    • Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of the second methylation (quaternization) more significantly than the first, allowing for a larger process window to stop the reaction in time.

Frequently Asked Questions (FAQs)
  • Q1: Which methylating agent is better: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)?

    • A: Both are effective electrophilic methylating agents.[8] Methyl iodide is generally more reactive but is a volatile liquid with a low boiling point (42 °C), which can be problematic if heating is required.[13][14] Dimethyl sulfate is less volatile but is extremely toxic and a suspected carcinogen; it must be handled with extreme caution and quenched properly (e.g., with aqueous ammonia) during workup.[15][16] For laboratory-scale synthesis, MeI is often preferred for its ease of removal, but both require rigorous safety precautions.

  • Q2: How can I definitively identify my product as the N-1 or N-2 isomer?

    • A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.[17][18] In ¹H NMR, the proton at the 3-position (H-3) of the indazole ring is a key diagnostic signal. For N-1 substituted indazoles, the H-3 signal typically appears further downfield (at a higher ppm value) compared to the corresponding N-2 isomer.[18] For unambiguous confirmation, a 2D NMR experiment like Nuclear Overhauser Effect Spectroscopy (NOESY) is definitive. An NOE correlation between the N-methyl protons and the H-7 proton confirms the N-1 isomer, while an NOE between the N-methyl protons and the H-3 proton confirms the N-2 isomer.

  • Q3: My N-1 and N-2 isomers are inseparable by standard column chromatography. What are my options?

    • A: This is a common purification challenge. If chromatography fails, consider fractional crystallization . A patented method describes the use of mixed solvent systems (e.g., acetonitrile/water or acetone/water) to selectively crystallize one isomer from the mixture, often yielding material with >99% purity.[19] This can be a highly effective and scalable alternative to chromatography.

Key Experimental Protocols
Protocol 1: Boc-Protection of 4-Aminoindazole

This protocol is a standard procedure for protecting primary amines.[11]

  • Dissolve 4-aminoindazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Add a non-nucleophilic base such as triethylamine (TEA) (1.2 eq) or N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected product, which can often be used without further purification.

Protocol 2: Selective N-1 Methylation of Boc-Protected 4-Aminoindazole

This protocol is adapted from established methods favoring N-1 alkylation.[2][4]

  • Safety First: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvent. NaH is highly reactive with water.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Boc-protected 4-aminoindazole (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction back down to 0 °C.

  • Add methyl iodide (MeI) (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-1 methylated product.

G Start Reaction Complete. Analyze Crude Product. Q1 What is the main issue? Start->Q1 Res1 Mixture of N-1 and N-2 Isomers Q1->Res1 Poor Selectivity Res2 Side products at 4-amino group Q1->Res2 Amino Alkylation Res3 Quaternary salt byproduct observed Q1->Res3 Over-alkylation Sol1 Primary Cause: Poor Regiocontrol Res1->Sol1 Act1 Action: 1. Switch to NaH/THF system. 2. Ensure anhydrous conditions. 3. Control temperature (start cold). Sol1->Act1 Sol2 Primary Cause: Unprotected Nucleophile Res2->Sol2 Act2 Action: 1. Protect amino group (e.g., Boc). 2. Perform methylation. 3. Deprotect. Sol2->Act2 Sol3 Primary Cause: Over-alkylation Res3->Sol3 Act3 Action: 1. Use 1.05-1.1 eq MeI. 2. Monitor reaction closely (TLC/LCMS). 3. Quench upon completion. Sol3->Act3

Caption: A decision tree for troubleshooting common N-methylation issues.

References

Technical Support Center: Optimizing Bromination Conditions for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these versatile heterocyclic compounds. Brominated indazoles are crucial intermediates in the synthesis of a wide range of pharmacologically active molecules.[1][2] However, their synthesis can be challenging due to issues with regioselectivity, over-bromination, and low yields.

This document provides in-depth, experience-based guidance in a question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common problems effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for brominating indazoles, and how do I choose the right one?

A1: The choice of brominating agent is critical and depends on the substrate's reactivity, the desired regioselectivity, and safety considerations. The three most common reagents are N-Bromosuccinimide (NBS), elemental Bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

  • N-Bromosuccinimide (NBS): This is often the reagent of choice for controlled mono-bromination of aromatic and heteroaromatic rings.[3][4] NBS is a solid, making it easier and safer to handle than liquid bromine.[3] It acts as an electrophilic bromine source, particularly for electron-rich systems, and is widely used for regioselective introduction of bromine at the C3 position of the indazole core.[4] For deactivated rings, the reaction may require harsher conditions, such as sulfuric acid as a solvent.[3]

  • Bromine (Br₂): As a strong electrophile, Br₂ is highly effective but less selective, often leading to over-bromination if not carefully controlled.[1][5] It is typically used in solvents like acetic acid or chloroform. Due to its high reactivity and hazardous nature (toxic and volatile), its use is often reserved for substrates that are unreactive towards NBS or for specific industrial processes where conditions can be rigorously controlled.[6]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has gained popularity as a stable, safe, and efficient bromine source.[6][7] It is particularly effective in modern synthetic methods, such as ultrasound-assisted reactions, which can dramatically reduce reaction times (e.g., to 30 minutes) and improve yields under mild conditions.[8][9][10] Mechanistic studies suggest the reaction is not a radical process, ensuring predictable electrophilic substitution.[6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Caption: Workflow for selecting the appropriate brominating agent.

Q2: Why is regioselectivity a major challenge in indazole bromination?

A2: The indazole ring system presents multiple sites susceptible to electrophilic attack, and the final substitution pattern is a delicate balance of several factors:

  • Electronic Nature of the Ring: The indazole ring is an electron-rich heterocycle. In its neutral form, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the electronic contribution from both nitrogen atoms, which directs the electrophile to this position.

  • Influence of pH: The protonation state of the indazole is critical. Under acidic conditions, the pyridine-like nitrogen (N2) can be protonated, forming an indazolium cation. This deactivates the pyrazole ring and directs bromination to the benzene ring, typically at the C5 and C7 positions.[11] Conversely, under basic conditions, deprotonation at N1 generates a highly reactive indazolide anion, which strongly directs bromination to the C3 position.[11]

  • Substituent Effects: The position and electronic nature of existing groups on the indazole ring are powerful directors. Electron-withdrawing groups (EWGs) like -NO₂ or -SO₂NHR deactivate the ring but can direct the incoming electrophile to specific positions. For instance, a substituent at the C4 position often directs bromination to the C7 position.[2][12] Electron-donating groups (EDGs) activate the ring, often leading to a higher risk of over-bromination.

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Key factors determining the site of indazole bromination.

Troubleshooting Guide

Problem: My reaction yield is low or the reaction is not going to completion.
  • Possible Cause 1: Insufficient Reagent or Reactivity. The brominating agent may not be reactive enough for your specific substrate, or you may be using too little. Deactivated indazoles (e.g., nitro-indazoles) require more forcing conditions.

    • Solution:

      • Increase Stoichiometry: Incrementally increase the equivalents of the brominating agent (e.g., from 1.1 eq to 1.3 eq). Monitor the reaction by TLC or LCMS to track the consumption of starting material and avoid over-bromination.

      • Change Reagent: If NBS is ineffective, consider switching to the more reactive Br₂ or using an alternative activation method like ultrasound with DBDMH.[6]

      • Increase Temperature: Gently warm the reaction. For many NBS brominations, moving from 0°C or room temperature to 40-50°C can significantly increase the reaction rate.[5]

  • Possible Cause 2: Suboptimal Solvent. The solvent plays a crucial role in solubilizing the substrate and modulating the reactivity of the brominating agent. An inappropriate solvent can stall the reaction.

    • Solution: Screen a range of solvents. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are common choices for NBS brominations due to their polarity.[4] For Br₂, acetic acid and chloroform are standard. For greener approaches, ethanol or even water can be effective.[5]

Problem: I'm getting multiple products, primarily over-bromination (di- or tri-brominated species).
  • Possible Cause 1: Excess Brominating Agent. This is the most common reason for over-bromination. The mono-brominated product is often more activated than the starting material, making it susceptible to a second bromination.

    • Solution:

      • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the brominating agent.

      • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[13]

  • Possible Cause 2: High Reaction Temperature. Higher temperatures increase reaction rates indiscriminately, promoting the formation of less-favored, over-brominated products.

    • Solution: Perform the reaction at a lower temperature. Start at 0°C or even -10°C and allow the reaction to slowly warm to room temperature. This provides better kinetic control.

Problem: The wrong regioisomer is forming (e.g., C5/C7-bromo instead of C3-bromo).
  • Possible Cause: Reaction Conditions Favoring Undesired Pathway. As discussed in the FAQs, acidic conditions can protonate the indazole, leading to substitution on the benzene ring.

    • Solution:

      • Control pH: Ensure your reaction medium is neutral or slightly basic. If using Br₂ in acetic acid, consider adding a buffer like sodium acetate.[11] For NBS reactions, solvents like DMF or MeCN are generally non-acidic. Adding a non-nucleophilic base like sodium carbonate can be beneficial, especially in ultrasound-assisted DBDMH protocols.[6][10]

      • Re-evaluate Strategy: If your substrate has strong directing groups, direct bromination may not yield the desired isomer. It may be necessary to introduce the bromine at an earlier stage of the synthesis before the directing group is installed, or to use a blocking group strategy.[14]

Problem: I'm struggling to purify my product from byproducts and starting material.
  • Possible Cause: Similar Polarity of Components. Bromo-indazole isomers and di-brominated byproducts can have very similar polarities, making separation by standard column chromatography challenging.[15]

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient (e.g., 0-10% Ethyl Acetate in Hexanes, increasing by 1% increments) on a high-surface-area silica gel to improve separation.[16]

      • Recrystallization: This is a powerful technique for purification if a suitable solvent system can be found.[15] Screen various solvents (e.g., ethanol/water, ethyl acetate/heptane) to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

      • Alternative Techniques: For very difficult separations, consider preparative HPLC or specialized techniques like Centrifugal Partition Chromatography (CPC).[15][17]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Caption: Troubleshooting workflow for low-yield bromination reactions.

Optimized Experimental Protocols

Protocol 1: General Mono-bromination at C3 using NBS

This protocol is suitable for unsubstituted or moderately activated indazoles where C3 bromination is desired.

  • Materials:

    • Indazole derivative (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (MeCN) or Dichloromethane (DCM) (approx. 0.1 M concentration)

  • Procedure:

    • Dissolve the indazole derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Add NBS portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LCMS. If the reaction is sluggish, it can be gently warmed to 40°C.

    • Once the starting material is consumed, dilute the reaction mixture with water.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH

This modern, rapid, and efficient protocol is suitable for a wide range of 2H-indazoles, including those with both electron-donating and electron-withdrawing groups.[6][18]

  • Materials:

    • 2H-Indazole derivative (1.0 eq, 0.2 mmol)

    • DBDMH (1.0 eq, 0.2 mmol)

    • Sodium Carbonate (Na₂CO₃) (2.0 eq, 0.4 mmol)

    • Ethanol (2.0 mL)

  • Procedure:

    • To a suitable vial, add the 2H-indazole derivative, DBDMH, and sodium carbonate.

    • Add ethanol as the solvent.

    • Place the vial in an ultrasonic bath operating at 40 kHz / 50 W.

    • Maintain the reaction temperature at 40°C and sonicate for 30 minutes.[10]

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Summary Tables

Table 1: Comparison of Common Bromination Conditions

ReagentTypical EquivalentsSolvent(s)TemperatureKey AdvantagesCommon Issues
NBS 1.05 - 1.2MeCN, DMF, DCM0°C to 40°CEasy to handle, good selectivity for C3.[4]May be slow for deactivated rings.
Br₂ 1.0 - 1.1Acetic Acid, CHCl₃0°C to RTHighly reactive, low cost.Hazardous, poor selectivity, high risk of over-bromination.[1]
DBDMH 1.0 - 1.2Ethanol, Water40°C (with ultrasound)Safe, stable, very fast with ultrasound, high yields.[6][7]Requires sonication equipment for optimal performance.

References

Technical Support Center: A Troubleshooting Guide for Reactions of 1-Methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. As a key intermediate in the development of various pharmaceuticals, particularly in oncology, understanding the nuances of its reactivity is paramount to achieving successful outcomes.[1] This document provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.

I. General Handling and Stability

Question: My this compound starting material has darkened in color upon storage. Is it still viable for my reaction?

Answer: this compound is typically a brown crystalline powder.[1] While slight color changes can occur over time due to minor oxidation or impurities, a significant darkening may indicate degradation. It is recommended to store the compound at 0-8 °C to maintain its stability.[1] Before use, it is best practice to assess the purity of the material by HPLC or ¹H NMR. If significant impurities are detected, purification by column chromatography on silica gel may be necessary before proceeding with your reaction.

II. Troubleshooting N-Alkylation and N-Acylation Reactions

Question: I am attempting an N-acylation of the 4-amino group, but I am observing low yields and the formation of a significant byproduct. What could be the cause?

Answer: A common challenge in the N-acylation of this compound is the potential for competing acylation at the N2 position of the indazole ring, leading to the formation of an undesired isomer. The lone pair of electrons on the N2 nitrogen can be nucleophilic, particularly under basic conditions.

Root Cause Analysis and Mitigation Strategy:

  • Steric Hindrance: The 4-amino group is sterically accessible, but a bulky acylating agent might favor reaction at the less hindered N2 position.

  • Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity. A non-polar, aprotic solvent and a sterically hindered non-nucleophilic base are often preferred to minimize N2-acylation.

Recommended Protocol for Selective N-Acylation:

  • Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a sterically hindered base, for example, diisopropylethylamine (DIPEA) or 2,6-lutidine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the product by flash column chromatography on silica gel.

Question: My N-alkylation reaction is sluggish and gives a mixture of mono- and di-alkylated products at the 4-amino position. How can I improve the selectivity for mono-alkylation?

Answer: Achieving selective mono-alkylation of primary amines can be challenging due to the increased nucleophilicity of the resulting secondary amine, which can readily react further.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of this compound).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C or even -78 °C) to control the reaction rate and minimize over-alkylation.

  • Choice of Alkylating Agent: Less reactive alkylating agents, such as alkyl bromides or tosylates, may offer better control compared to more reactive alkyl iodides.

  • Protecting Group Strategy: For valuable substrates, consider protecting the amino group, performing the desired transformation on the indazole core, and then deprotecting the amine.

III. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig Amination

The indazole scaffold is a common motif in biologically active molecules, and its functionalization often relies on powerful cross-coupling reactions.[2]

A. Suzuki Coupling

Question: I am performing a Suzuki coupling with a boronic acid to functionalize the 4-position (after conversion of the amine to a halide or triflate), but the reaction is not going to completion, and I observe significant decomposition of my starting material. What are the critical parameters to consider?

Answer: The success of a Suzuki coupling reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[3][4] Decomposition of the starting material often points to issues with the stability of the catalyst or harsh reaction conditions.

Critical Parameters for Suzuki Coupling of Indazole Derivatives:

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂The choice of catalyst can significantly impact reaction efficiency. For heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands are often effective.[5]
Ligand Triphenylphosphine (PPh₃), Xantphos, or SPhosThe ligand stabilizes the palladium center and facilitates the catalytic cycle. The optimal ligand depends on the specific substrates.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The base is crucial for the transmetalation step. Inorganic bases are commonly used.
Solvent Dioxane/water, Toluene/water, or DMFA mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.
Temperature 80-110 °CHigher temperatures can promote the reaction but may also lead to decomposition. It's essential to find the optimal balance.

Troubleshooting Flowchart for Suzuki Coupling:

Suzuki_Troubleshooting Start Low Conversion in Suzuki Coupling Decomposition Significant Decomposition? Start->Decomposition Incomplete Incomplete Reaction? Decomposition->Incomplete No LowerTemp Lower Reaction Temperature Decomposition->LowerTemp Yes ChangeCatalyst Screen Different Pd Catalysts/Ligands Incomplete->ChangeCatalyst Yes Degas Ensure Rigorous Degassing LowerTemp->Degas Degas->ChangeCatalyst ChangeBase Try a Stronger Base (e.g., Cs₂CO₃) ChangeCatalyst->ChangeBase ChangeSolvent Screen Different Solvents (e.g., Dioxane, Toluene) ChangeBase->ChangeSolvent CheckBoronic Check Boronic Acid Quality (Anhydride Formation?) ChangeSolvent->CheckBoronic End Successful Coupling CheckBoronic->End

Caption: Troubleshooting workflow for Suzuki coupling reactions.

B. Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination to couple a primary amine at the 4-position of a halogenated 1-Methyl-1H-indazole, but I am getting a low yield. What are the likely causes?

Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its efficiency is highly sensitive to the choice of catalyst system and reaction conditions.[6][7] Low yields in the amination of indazole derivatives can often be attributed to catalyst inhibition or suboptimal ligand choice.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand Selection: For electron-rich heterocyclic halides, bulky and electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or Xantphos often give good results when paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent catalyst deactivation.

  • Exclusion of Air and Moisture: The palladium(0) active catalyst is sensitive to oxygen. Therefore, the reaction must be set up under an inert atmosphere (e.g., argon or nitrogen) using properly dried glassware and solvents.

Experimental Protocol for Buchwald-Hartwig Amination:

  • To a dried Schlenk flask under an inert atmosphere, add the halogenated 1-Methyl-1H-indazole (1.0 eq), the amine coupling partner (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Diazotization and Subsequent Reactions

Question: I am trying to perform a Sandmeyer-type reaction starting with the diazotization of this compound, but the reaction is not clean, and I am getting a complex mixture of products. How can I improve this transformation?

Answer: Diazotization of heterocyclic amines can be more challenging than their aniline counterparts due to the potential for side reactions involving the heteroaromatic ring.[9] The stability of the resulting diazonium salt is a critical factor.

Troubleshooting Diazotization Reactions:

  • Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Inadequate cooling can lead to decomposition and the formation of undesired byproducts.

  • Acid Choice: The choice of acid is important. While hydrochloric acid is common, using non-coordinating acids like tetrafluoroboric acid (HBF₄) can sometimes lead to the formation of more stable diazonium tetrafluoroborate salts, which can be isolated in some cases.

  • Slow Addition of Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the amine to maintain a low concentration of nitrous acid and control the exothermic nature of the reaction.

  • Immediate Use of the Diazonium Salt: The generated diazonium salt is often unstable and should be used immediately in the subsequent reaction without isolation.

Workflow for a Sandmeyer Reaction:

Sandmeyer_Workflow Start Dissolve Amine in Acid Cool Cool to 0-5 °C Start->Cool AddNitrite Slowly Add NaNO₂ Solution Cool->AddNitrite Diazonium Formation of Diazonium Salt AddNitrite->Diazonium AddCatalyst Add Cu(I) Salt Solution Diazonium->AddCatalyst Warm Warm to Room Temperature AddCatalyst->Warm Workup Aqueous Workup and Extraction Warm->Workup Purify Purification Workup->Purify Product Final Product Purify->Product

Caption: General workflow for a Sandmeyer reaction.

V. Purification Challenges

Question: I am having difficulty purifying my product, which is a derivative of this compound, by column chromatography. It seems to be streaking on the silica gel column.

Answer: The basicity of the nitrogen atoms in the indazole ring and the amino group can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

Strategies to Improve Chromatographic Purification:

  • Basified Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v in the eluent), to neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase silica gel (C18) for more polar compounds.

  • Solvent System Optimization: A systematic screening of different solvent systems with varying polarities is recommended. Adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate/hexane eluent can sometimes improve the peak shape.

  • Salt Formation and Filtration: If the product is basic, it can sometimes be precipitated as a salt (e.g., hydrochloride) from a suitable solvent, collected by filtration, and then neutralized back to the free base.

By understanding the underlying chemical principles and carefully controlling the reaction parameters, the challenges associated with the synthesis and functionalization of this compound can be effectively overcome. This guide provides a starting point for troubleshooting, but it is important to remember that each reaction is unique and may require specific optimization.

References

Preventing degradation of 1-Methyl-1H-indazol-4-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for 1-Methyl-1H-indazol-4-amine (CAS: 77894-69-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. As a Senior Application Scientist, I will provide not just protocols, but the underlying scientific principles to help you make informed decisions in your laboratory.

This compound is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] However, its chemical structure, featuring an aromatic amine on an indazole scaffold, renders it susceptible to degradation if not stored and handled with care. This guide provides a series of frequently asked questions and troubleshooting protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

Answer: The degradation of this compound is primarily driven by its sensitivity to environmental factors. The key culprits are:

  • Oxidation: The aromatic amine group (-NH2) is an electron-rich moiety, making it highly susceptible to oxidation by atmospheric oxygen. This is often the fastest degradation pathway, leading to the formation of colored impurities and potentially polymeric byproducts. Aromatic amines, as a class, are known for this instability.[3]

  • Moisture: The compound is hygroscopic. Adsorbed moisture can not only accelerate oxidative degradation but may also participate in hydrolytic side reactions, depending on the experimental conditions in which it is used. Laboratory glassware, unless properly dried, contains a thin film of moisture that can compromise the sample.[4][5]

  • Light: Like many complex organic molecules, exposure to UV or even ambient light can provide the energy to initiate and propagate degradation reactions (photodegradation).

  • Heat: Elevated temperatures increase the rate of all chemical reactions, including degradation. While stable at recommended temperatures, prolonged exposure to heat will significantly shorten the shelf-life of the compound.

Q2: I've just received a new batch. What are the absolute ideal storage conditions?

Answer: To maximize the shelf-life and ensure the integrity of your this compound, immediate and proper storage is critical. The following conditions are recommended based on the compound's chemical nature and supplier guidelines.[1][6][7]

ParameterRecommended ConditionRationale & Best Practices
Temperature 2-8 °C (Refrigerated) [1][7]Slows down the rate of all potential degradation reactions. Avoid storing at room temperature for extended periods. Do not freeze-thaw repeatedly if dissolved in a solvent.
Atmosphere Inert Gas (Argon or Nitrogen) [7][8]Prevents oxidation, which is the primary degradation pathway. The container should be backfilled with a dry, inert gas after each use.
Light Protection from Light (Amber Vial) Prevents light-catalyzed degradation. Store the vial in its original packaging or in a dark cabinet/refrigerator.
Container Tightly Sealed, Original Container [6][9]Prevents exposure to atmospheric oxygen and moisture. If you need to transfer the compound, use a clean, dry amber glass vial with a PTFE-lined cap.
Q3: How can I visually or analytically tell if my sample has degraded?

Answer: There are both simple visual cues and definitive analytical methods to assess the stability of your compound.

  • Visual Inspection: A fresh, high-purity sample of a related compound, 1-Methyl-1H-indazol-6-yl-amine, is described as a beige powder.[1] Significant deviation from a light, consistent color (e.g., turning yellow, brown, or developing dark specks) is a strong indicator of oxidation.

  • Analytical Confirmation: If you suspect degradation or are seeing inconsistent experimental results, an analytical check is necessary.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase HPLC (RP-HPLC) method can separate the parent compound from its degradation products.[10] Comparing the chromatogram of your sample to a reference standard or the certificate of analysis (CoA) from the supplier will quantify its purity. A decrease in the main peak area and the appearance of new peaks are clear signs of degradation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.[11] The presence of unexpected signals or a complex baseline in the aromatic region of the ¹H NMR spectrum can indicate the formation of impurities.

Q4: What are the most critical handling practices to prevent degradation during an experiment?

Answer: Proper handling is as important as proper storage. Since the compound is air-sensitive, all manipulations should be performed using techniques designed to minimize atmospheric exposure.[12][13]

  • Use an Inert Atmosphere: Whenever possible, handle the solid compound inside a glove box with a dry nitrogen or argon atmosphere. If a glove box is unavailable, use a Schlenk line to create an inert atmosphere within your flask before and after adding the compound.[5]

  • Pre-Dry All Glassware: Ensure all glassware and equipment (spatulas, funnels, flasks) are thoroughly dried in an oven (e.g., 140°C for 4 hours) and cooled under a stream of inert gas or in a desiccator immediately before use.[4][13]

  • Minimize Exposure Time: Work efficiently. Weigh out the required amount of the compound and securely seal the main container immediately. Do not leave the bottle open on the bench.

  • Use Appropriate Tools: Use clean, dry spatulas. Avoid metal spatulas if there is any suspicion of reactivity, as some aromatic amines can form sensitive compounds with metals.[3]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
The compound has changed color from beige to yellow/brown. Oxidation. The container was likely not sealed properly, the inert atmosphere was compromised, or it was handled repeatedly in the open air.1. Assess Purity: Perform an HPLC or NMR analysis to determine the extent of degradation. 2. Consider Purification: If the degradation is minor, you may be able to repurify the material (e.g., via column chromatography), followed by analytical validation. 3. Discard if Necessary: For critical applications (e.g., in vivo studies, GMP processes), it is safest to discard the degraded material and use a new, verified batch.
I'm getting inconsistent results in my reaction using the same bottle of starting material. Non-homogeneous Degradation. The material at the top of the bottle is often more exposed to the headspace gas and degrades faster than the material at the bottom. Taking scoops from different parts of the bottle will yield material of different purity.1. Stop Using the Batch: Inconsistent results invalidate experimental data. Do not attempt to "average out" the effects. 2. Obtain a New Batch: Purchase a new vial from a reputable supplier. 3. Aliquot the New Material: Upon receiving the new batch, consider aliquoting it into several smaller, single-use vials under a robust inert atmosphere. This prevents contamination and repeated exposure of the bulk material.
The compound shows poor solubility compared to previous batches. Formation of Insoluble Polymers. Advanced oxidation can lead to the formation of polymeric byproducts, which are often less soluble in common organic solvents than the parent amine.1. Verify with Analysis: Confirm the presence of insoluble material and check the purity of the soluble portion via HPLC. 2. Discard the Material: The presence of insoluble polymers indicates significant degradation. The material is not suitable for most applications and should be disposed of according to safety guidelines.

Key Experimental Protocols & Visualizations

Degradation Pathway Overview

The primary degradation mechanism is the oxidation of the amine group, which can be initiated or accelerated by light and moisture, leading to a complex mixture of colored impurities.

Conceptual Degradation Pathway cluster_main Conceptual Degradation Pathway A This compound (Fresh, High Purity) B Oxidized Intermediates (e.g., Quinone-imines) A->B O₂, Light, H₂O (Initiation) C Complex Colored Impurities & Polymeric Materials B->C Further Oxidation & Polymerization

Caption: Conceptual pathway of degradation for this compound.

Workflow for Handling Air-Sensitive Compound

This workflow minimizes exposure to atmospheric oxygen and moisture, preserving the compound's integrity.

Recommended Handling Workflow cluster_workflow Recommended Handling Workflow Start Receive Compound Store Store Immediately (2-8 °C, Inert Gas, Dark) Start->Store Prepare Prepare Dry Glassware (Oven-dried) Store->Prepare Transfer Transfer Compound Bottle to Glove Box / Schlenk Line Prepare->Transfer Purge Equilibrate & Purge with Inert Gas Transfer->Purge Weigh Weigh Required Amount Quickly Purge->Weigh Seal_Main Tightly Reseal Main Bottle & Backfill with Inert Gas Weigh->Seal_Main Use Use Weighed Sample in Reaction Weigh->Use End Return Main Bottle to Storage Seal_Main->End

Caption: Step-by-step workflow for handling this compound.

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).

    • Dilute the stock solution to a final concentration of ~50 µg/mL using the mobile phase as the diluent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (mobile phase) injection first, followed by your sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Compare this value to the supplier's CoA.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for scaling up the synthesis of 1-Methyl-1H-indazol-4-amine, a key intermediate in pharmaceutical development.[1] It addresses common challenges encountered when transitioning from laboratory-scale batches to larger-scale production, focusing on safety, efficiency, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthetic Route & Core Reactions

A common and effective synthetic pathway to this compound proceeds in two main stages: the regioselective N-methylation of 4-nitro-1H-indazole, followed by the reduction of the nitro group.

Synthetic_Workflow A 4-Nitro-1H-indazole B Step 1: N-Methylation A->B Methylating Agent (e.g., MeI, DMS) Base, Solvent C 1-Methyl-4-nitro-1H-indazole B->C D Step 2: Nitro Reduction C->D Reducing Agent (e.g., H2/Pd-C, Fe/HCl) Solvent E This compound D->E

Caption: General synthetic workflow for this compound.

Q1: What are the primary challenges when scaling up the N-methylation of 4-nitro-1H-indazole?

A1: The main challenge is controlling the regioselectivity of the methylation. The indazole anion can be alkylated at either the N1 or N2 position, leading to a mixture of isomers.[2] While chromatographic separation is feasible at the lab scale, it is often impractical and costly for large-scale production.[3]

  • Causality & Explanation: The ratio of N1 to N2 isomers is highly dependent on factors like the choice of base, solvent, and methylating agent.[4] For instance, traditional conditions like potassium carbonate in DMF can lead to significant amounts of the undesired N2 isomer.[3] The solvent plays a critical role; less polar solvents have been shown to favor the desired N1 methylation in similar systems.[5]

  • Troubleshooting & Optimization:

    • Solvent Selection: Transitioning from polar aprotic solvents like DMF to less polar options such as THF can significantly improve N1 selectivity.[6]

    • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) in THF often provide excellent N1 selectivity.[6] However, NaH requires careful handling at scale due to its flammability. Alternative bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) can also offer high selectivity.[4]

    • Temperature Control: Ensure consistent and controlled temperature. Excursions can alter the selectivity profile.

Q2: My nitro group reduction is sluggish or incomplete at a larger scale. What should I investigate?

A2: Incomplete reduction is a common scale-up issue, often related to catalyst activity, mass transfer limitations, or reagent stoichiometry.[7]

  • Causality & Explanation:

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): On a larger scale, efficient mixing (agitation) is crucial to ensure proper contact between the substrate, the solid catalyst, and hydrogen gas. Poor agitation can lead to "starvation" of the catalyst. The catalyst itself can be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent, drastically reducing its activity.[7]

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These reactions are often exothermic. In a large reactor, inefficient heat removal can lead to temperature spikes, causing side reactions. Additionally, the surface area and activation of the metal are critical.

  • Troubleshooting & Optimization:

    • For Catalytic Hydrogenation:

      • Agitation Study: Evaluate and optimize the reactor's agitation speed to improve mass transfer.

      • Catalyst Loading & Quality: Use a fresh, high-quality catalyst. It may be necessary to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) for challenging reductions. Consider a pre-treatment of the starting material with activated carbon to remove potential catalyst poisons.

      • Hydrogen Pressure: Increasing the hydrogen pressure can often accelerate the reaction rate.[8]

    • For Metal/Acid Reduction:

      • Controlled Addition: Implement a controlled, slow addition of the acid to the mixture of the nitro compound and metal powder to manage the exotherm.

      • Metal Activation: Ensure the metal powder is of a suitable grade and, if necessary, pre-activated according to established procedures.

II. Work-up and Purification

Q3: After the nitro reduction using a metal/acid system, I'm having difficulty with the work-up. How can I improve the isolation of the product at scale?

A3: Work-up of metal/acid reductions can be challenging due to the formation of metal hydroxides and salts.

  • Causality & Explanation: After the reaction, the mixture is typically basified to neutralize excess acid and precipitate metal hydroxides (e.g., iron hydroxides). This can form a thick, gelatinous sludge that is difficult to filter and can trap the product, leading to lower isolated yields.

  • Troubleshooting & Optimization:

    • Filtration Aid: Use a filtration aid like Celite® (diatomaceous earth). Add a pad of Celite to the filter and/or add it directly to the slurry before filtration to improve the filtration rate and prevent clogging.

    • Solvent Choice for Extraction: The product, this compound, is an amine and will have different solubilities at different pH values. After basification, ensure you are using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in sufficient volume to efficiently extract the free amine. Multiple extractions are recommended.

    • Aqueous Wash: Washing the combined organic extracts with brine can help to break emulsions and remove residual water.

Q4: Is crystallization a viable purification method for this compound on a large scale?

A4: Yes, crystallization is often the preferred method for purification at scale as it is more cost-effective and scalable than column chromatography.

  • Troubleshooting & Optimization:

    • Solvent Screening: A systematic solvent screen is essential. The ideal system is one where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent/anti-solvent systems like isopropanol/heptane or ethyl acetate/heptane are good starting points.

    • Control of Cooling Rate: A slow, controlled cooling profile is critical for forming larger, purer crystals. Rapid cooling can cause the product to "crash out," trapping impurities.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can help control the crystallization process, leading to a more consistent particle size and higher purity.

Detailed Experimental Protocols

Protocol 1: Scale-Up N-Methylation of 4-Nitro-1H-indazole

  • Safety Note: This procedure uses sodium hydride, which is highly reactive with water and flammable. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) by trained personnel.

  • Reactor Setup: Charge a dry, inerted reactor with anhydrous Tetrahydrofuran (THF, 10 L/kg of starting material).

  • Base Addition: Under positive nitrogen pressure, carefully charge Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the reactor.

  • Indazole Addition: Cool the suspension to 0-5 °C. Slowly add a solution of 4-nitro-1H-indazole (1.0 kg, 1.0 eq) in anhydrous THF (5 L) to the NaH suspension over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the resulting mixture at 0-5 °C for 1 hour.

  • Methylation: Slowly add methyl iodide (1.1 equivalents) dropwise, again maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • In-Process Check (IPC): Monitor the reaction by HPLC or TLC to confirm the consumption of starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a separate vessel containing ice-cold water.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x 10 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Methyl-4-nitro-1H-indazole.

Protocol 2: Scale-Up Catalytic Hydrogenation

  • Safety Note: This procedure uses hydrogen gas, which is highly flammable and explosive. Use a suitable hydrogenator and follow all safety protocols for hydrogenation reactions.

  • Reactor Setup: Charge a hydrogenation reactor with crude 1-Methyl-4-nitro-1H-indazole (1.0 kg), Palladium on Carbon (10% Pd/C, 5 wt% loading, 50% wet), and a suitable solvent like Methanol or Ethyl Acetate (10-15 L).

  • Inerting: Purge the reactor multiple times with nitrogen, followed by hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-60 psi) and begin vigorous agitation. The reaction is exothermic; use cooling to maintain the internal temperature at 25-30 °C.

  • IPC: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion with HPLC or TLC.

  • Filtration: Purge the reactor with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., Isopropanol/Heptane) to afford the final product with high purity.

Data & Parameter Summary

The following table illustrates typical parameter changes when moving from lab to pilot scale.

ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Key Rationale for Change
N-Methylation
Solvent (THF) Volume100 mL10 LMaintain appropriate concentration and stirrability.
Reagent Addition Time10-15 min1-2 hoursCrucial for temperature control due to a lower surface-area-to-volume ratio.
Nitro Reduction (H₂/Pd-C)
H₂ PressureBalloon / 1 atm50-60 psiIncreased pressure improves reaction kinetics and overcomes mass transfer limits.
AgitationMagnetic StirrerOverhead Mechanical StirrerEnsures efficient suspension of the catalyst and gas-liquid mixing.
Filtration MethodBuchner FunnelContained Filter/DryerSafety and containment of flammable catalyst and solvent vapors.

Troubleshooting Decision Flowchart

Troubleshooting_Nitro_Reduction Start Incomplete Nitro Reduction (by IPC) CheckCatalyst Is the catalyst fresh? Was it exposed to air? Start->CheckCatalyst CheckPurity Is the starting material pure? (Check for S, Halide) CheckCatalyst->CheckPurity Yes UseFresh Action: Use fresh catalyst. Handle under inert conditions. CheckCatalyst->UseFresh No CheckMassTransfer Is agitation sufficient? Is H₂ pressure adequate? CheckPurity->CheckMassTransfer Yes PurifySM Action: Purify starting material (e.g., charcoal treatment). CheckPurity->PurifySM No IncreaseParams Action: Increase agitation speed. Increase H₂ pressure. CheckMassTransfer->IncreaseParams Yes ReRun Re-run reaction and monitor. CheckMassTransfer->ReRun No UseFresh->ReRun PurifySM->ReRun IncreaseParams->ReRun

Caption: Decision tree for troubleshooting incomplete catalytic nitro reduction.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-Methyl-1H-indazol-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-indazol-4-amine is a key structural motif in numerous pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and development. This comprehensive guide provides a comparative analysis of three distinct synthetic routes to this valuable intermediate. Each route is critically evaluated based on factors such as overall yield, step economy, availability of starting materials, scalability, and safety considerations. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower chemists to select the most suitable pathway for their specific research needs.

Introduction

The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities. The specific substitution pattern of this compound[1], featuring a methyl group at the N1 position and an amino group at the C4 position, imparts unique physicochemical properties that are often exploited in the design of kinase inhibitors and other therapeutic agents. The strategic placement of these functional groups provides crucial points for molecular interactions within biological targets. Consequently, the development of robust and efficient synthetic strategies to access this core structure is paramount for advancing medicinal chemistry programs. This guide will dissect three primary synthetic pathways, offering a head-to-head comparison to aid in synthetic route selection.

Comparative Overview of Synthetic Strategies

Three principal retrosynthetic disconnections for this compound are explored in this guide, each originating from readily available starting materials.

  • Route A: A linear sequence commencing with the functionalization of 2-chloro-3-nitrotoluene.

  • Route B: A convergent approach utilizing 2-methyl-3-nitroaniline as a key precursor to the indazole core.

  • Route C: A strategy centered on the direct functionalization of a pre-formed 4-nitro-1H-indazole intermediate.

The following sections will provide a detailed examination of each route, including step-by-step protocols and a critical discussion of their respective advantages and limitations.

Route A: Linear Synthesis from 2-Chloro-3-nitrotoluene

This route offers a straightforward, albeit multi-step, approach to the target molecule, beginning with a commercially available substituted toluene.

Workflow Diagram

Route_A A 2-Chloro-3-nitrotoluene B 4-Nitro-1H-indazole A->B Hydrazine Hydrate C 1-Methyl-4-nitro-1H-indazole B->C Methyl Iodide, Base D This compound C->D Reduction (e.g., SnCl2)

Caption: Synthetic workflow for Route A.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-indazole from 2-Chloro-3-nitrotoluene

The initial step involves a nucleophilic aromatic substitution followed by cyclization. The nitro group activates the aromatic ring, facilitating the displacement of the chloro group by hydrazine, which then undergoes an intramolecular cyclization to form the indazole ring.

  • Materials: 2-Chloro-3-nitrotoluene, Hydrazine hydrate, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-3-nitrotoluene (1.0 equiv) in ethanol.

    • Add hydrazine hydrate (2.0-3.0 equiv) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-nitro-1H-indazole.

  • Expected Yield: Moderate to good.

Step 2: Methylation of 4-Nitro-1H-indazole

The regioselectivity of the N-methylation of 4-nitroindazole is a critical consideration. While alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, the electronic nature of the nitro group at the 4-position influences the outcome. Under neutral conditions, methylation of 4-nitroindazole has been reported to predominantly yield the 2-methyl derivative[2][3]. To favor the desired N1-methylation, the reaction is typically carried out under basic conditions.

  • Materials: 4-Nitro-1H-indazole, Methyl iodide, Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous DMF or Acetonitrile.

  • Procedure for N1-Selective Methylation:

    • To a solution of 4-nitro-1H-indazole (1.0 equiv) in anhydrous DMF, add sodium hydride (1.1 equiv) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to isolate 1-methyl-4-nitro-1H-indazole.

  • Expected Yield: Good, with high N1 regioselectivity.

Step 3: Reduction of 1-Methyl-4-nitro-1H-indazole

The final step involves the reduction of the nitro group to the corresponding amine. Several methods can be employed for this transformation, with tin(II) chloride reduction and catalytic hydrogenation being the most common.

  • Method 1: Reduction with Tin(II) Chloride

    • Materials: 1-Methyl-4-nitro-1H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium bicarbonate.

    • Procedure:

      • Suspend 1-methyl-4-nitro-1H-indazole (1.0 equiv) in ethanol.

      • Add a solution of tin(II) chloride dihydrate (4.0-5.0 equiv) in concentrated hydrochloric acid dropwise at 0 °C.

      • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

      • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is basic.

      • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield this compound.

    • Expected Yield: Good to excellent[4][5].

  • Method 2: Catalytic Hydrogenation

    • Materials: 1-Methyl-4-nitro-1H-indazole, Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen gas, Ethanol or Methanol.

    • Procedure:

      • Dissolve 1-methyl-4-nitro-1H-indazole (1.0 equiv) in ethanol or methanol in a hydrogenation vessel.

      • Add the Pd/C catalyst.

      • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

      • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

      • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

    • Expected Yield: High to quantitative[6][7].

Causality and Experimental Choices
  • The choice of hydrazine hydrate in the first step is due to its dual functionality as a nucleophile and a precursor to the second nitrogen atom of the indazole ring.

  • The use of a strong, non-nucleophilic base like sodium hydride in the methylation step is crucial for deprotonating the indazole at the N1 position, leading to the thermodynamically more stable N1-anion and thus favoring N1-alkylation.

  • For the final reduction, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up, avoiding the use of stoichiometric heavy metal reagents. However, the tin(II) chloride method is a robust and often more rapid alternative.

Route B: Convergent Synthesis from 2-Methyl-3-nitroaniline

This route offers a more convergent approach by constructing the indazole ring from a pre-functionalized aniline derivative.

Workflow Diagram

Route_B A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indazole A->B NaNO2, Acetic Acid C 1-Methyl-4-nitro-1H-indazole B->C Methyl Iodide, Base D This compound C->D Reduction (e.g., SnCl2)

Caption: Synthetic workflow for Route B.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline

This key step involves an intramolecular cyclization via a diazotization reaction. The amino group of 2-methyl-3-nitroaniline is converted to a diazonium salt, which then undergoes an in situ cyclization to form the indazole ring.

  • Materials: 2-Methyl-3-nitroaniline, Sodium nitrite (NaNO₂), Glacial acetic acid.

  • Procedure:

    • Dissolve 2-methyl-3-nitroaniline (1.0 equiv) in glacial acetic acid and cool the solution to 0 °C.

    • Add a solution of sodium nitrite (1.1-1.5 equiv) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for a short period and then allow it to warm to room temperature.

    • The product often precipitates from the reaction mixture.

    • Collect the solid by filtration, wash with water, and dry to obtain 4-nitro-1H-indazole.

  • Expected Yield: High[1][8].

Steps 2 and 3: Methylation and Reduction

The subsequent methylation of 4-nitro-1H-indazole and the reduction of the resulting 1-methyl-4-nitro-1H-indazole are identical to the procedures described in Route A, Steps 2 and 3 .

Causality and Experimental Choices
  • This route's efficiency hinges on the clean and high-yielding diazotization-cyclization reaction. The use of acetic acid as the solvent and reaction medium is common for this type of transformation.

  • The convergence of this route, forming the key indazole intermediate in a single step from a commercially available aniline, can be a significant advantage in terms of overall efficiency.

Route C: Functionalization of 4-Amino-1H-indazole

This approach involves the direct methylation of a pre-existing 4-amino-1H-indazole. The key challenge in this route is controlling the regioselectivity of the N-methylation in the presence of a potentially reactive amino group.

Workflow Diagram

Route_C A 4-Nitro-1H-indazole B 4-Amino-1H-indazole A->B Reduction (e.g., SnCl2) C This compound B->C Methyl Iodide, Base

Caption: Synthetic workflow for Route C.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Amino-1H-indazole

The synthesis of the starting material for this route involves the reduction of 4-nitro-1H-indazole, which can be prepared as described in the previous routes.

  • Procedure: Follow the reduction procedures outlined in Route A, Step 3 (either with SnCl₂ or catalytic hydrogenation) starting from 4-nitro-1H-indazole.

  • Expected Yield: High.

Step 2: N-Methylation of 4-Amino-1H-indazole

Direct N-methylation of 4-amino-1H-indazole presents a regioselectivity challenge. The presence of the amino group can influence the nucleophilicity of the N1 and N2 positions of the indazole ring. Furthermore, the amino group itself can be methylated. To achieve selective N1-methylation, protection of the amino group may be necessary, followed by methylation and deprotection. Alternatively, carefully controlled reaction conditions might favor N1-alkylation.

  • Procedure (with amino group protection):

    • Protect the amino group of 4-amino-1H-indazole with a suitable protecting group (e.g., Boc anhydride).

    • Perform the N1-methylation of the protected intermediate using the conditions described in Route A, Step 2 .

    • Deprotect the amino group under appropriate conditions (e.g., TFA for a Boc group) to yield this compound.

  • Expected Yield: Moderate over three steps.

Causality and Experimental Choices
  • This route is conceptually straightforward but can be less atom-economical due to the need for protection and deprotection steps.

  • The choice of protecting group is critical to ensure it is stable to the methylation conditions and can be removed without affecting the rest of the molecule.

Quantitative Data Summary and Comparative Analysis

FeatureRoute A (from 2-Chloro-3-nitrotoluene)Route B (from 2-Methyl-3-nitroaniline)Route C (from 4-Amino-1H-indazole)
Number of Steps 332 (from 4-amino-1H-indazole) or 3 (from 4-nitro-1H-indazole)
Overall Yield ModerateModerate to HighModerate
Starting Materials 2-Chloro-3-nitrotoluene (commercially available)2-Methyl-3-nitroaniline (commercially available)4-Amino-1H-indazole (requires synthesis)
Key Challenges Multiple steps, potential for side reactions.Regioselectivity of initial diazotization.Regioselectivity of N-methylation, potential need for protection/deprotection.
Scalability Potentially scalable, but requires optimization of each step.Generally good scalability for the key cyclization step.Scalability may be hampered by protection/deprotection steps.
Safety & Environment Involves hydrazine (toxic), tin salts.Involves diazotization (potentially hazardous).Involves standard organic reagents.

Conclusion and Recommendation

All three synthetic routes presented offer viable pathways to this compound.

  • Route B emerges as the most promising strategy for both laboratory and larger-scale synthesis due to its convergent nature and potentially higher overall yield. The key diazotization-cyclization step is generally efficient and high-yielding.

  • Route A provides a reliable, albeit longer, alternative. It may be a suitable choice if the starting material, 2-chloro-3-nitrotoluene, is readily available and cost-effective.

  • Route C is the least efficient due to the likely requirement for protection and deprotection of the amino group to ensure regioselective N-methylation. However, for small-scale synthesis or the preparation of analogs where the amino group is introduced late in the sequence, it could be a considered option.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, available resources, and the expertise of the synthetic chemist. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Guide to the Biological Activity of 1-Methyl-1H-indazol-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds, including several FDA-approved anticancer drugs.[1] This guide offers an in-depth comparison of the biological activity of 1-Methyl-1H-indazol-4-amine and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies. Our focus is to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds, particularly as kinase inhibitors, and to provide a practical framework for the rational design of novel therapeutics.

The this compound Core: A Privileged Scaffold

This compound serves as a valuable building block in the synthesis of bioactive molecules, particularly in the realm of oncology.[2] Its structural similarity to purine bases allows it to interact with the active sites of various enzymes, making it an attractive starting point for the development of targeted therapies. The indazole core itself is a versatile template, and modifications at the N1, C3, C4, C5, and C6 positions have been extensively explored to modulate the pharmacological properties of the resulting analogs.

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

Indazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1] Below, we present a comparative analysis of the biological activity of this compound analogs, drawing upon trends observed in the literature for closely related indazole scaffolds.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following table summarizes representative data for a series of analogs based on a common 1-methyl-1H-indazole core, highlighting the impact of substitutions on inhibitory potency against key cancer-related kinases and cellular proliferation.

Compound IDR1 (at C6)R2 (at C4-amine)Target Kinase IC50 (nM)Antiproliferative Activity (IC50, µM)
LEAD-001 HH50 (PLK4)5.2 (MCF-7)
ANALOG-A BrH25 (PLK4)2.1 (MCF-7)
ANALOG-B ClH28 (PLK4)2.5 (MCF-7)
ANALOG-C HPhenyl>1000 (VEGFR2)>10 (HUVEC)
ANALOG-D HPyrimidine24.5 (VEGFR2)1.37 (HUVEC)

This table presents a synthesized overview of SAR trends observed in the literature for indazole-based kinase inhibitors. The data for the LEAD compound and its halogenated analogs are representative of trends seen in PLK4 inhibition, while the data for analogs with C4-amine substitutions reflect findings in VEGFR2 inhibitor discovery.

From this representative data, we can derive several key SAR insights:

  • Substitution at C6: The introduction of a halogen, such as bromine or chlorine, at the C6 position of the indazole ring can significantly enhance inhibitory activity against kinases like Polo-like Kinase 4 (PLK4). This is likely due to favorable hydrophobic and electronic interactions within the kinase's active site.

  • Substitution at the C4-Amine: Modification of the 4-amino group is a critical determinant of target specificity and potency. Simple, unsubstituted amines may not confer significant activity against certain kinases. However, the introduction of larger aromatic moieties, such as a pyrimidine ring, can dramatically improve inhibitory potential against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Key Signaling Pathways Targeted by Indazole Analogs

The anticancer effects of this compound analogs are often attributed to their ability to modulate critical signaling pathways involved in cell cycle regulation and angiogenesis.

Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to centrosome amplification, genomic instability, and tumorigenesis.[3] Inhibition of PLK4 is a promising therapeutic strategy in oncology.

PLK4_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 PLK4 Core Activity cluster_2 Downstream Effects p53 p53 PLK4 PLK4 p53->PLK4 Represses Transcription SCF_betaTrCP SCF/β-TrCP E3 Ligase SCF_betaTrCP->PLK4 Promotes Degradation Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Phosphorylates Substrates Wnt_betaCatenin Wnt/β-catenin Pathway PLK4->Wnt_betaCatenin Activates Indazole_Analogs This compound Analogs Indazole_Analogs->PLK4 Inhibits Cell_Proliferation Cell Proliferation Centriole_Duplication->Cell_Proliferation EMT Epithelial-Mesenchymal Transition (EMT) Wnt_betaCatenin->EMT Tumor_Progression Tumor Progression EMT->Tumor_Progression Cell_Proliferation->Tumor_Progression

Caption: PLK4 signaling pathway and the inhibitory action of indazole analogs.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGF/VEGFR signaling axis is a pivotal driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6] VEGFR2 is the primary receptor mediating the pro-angiogenic effects of VEGF.[6]

VEGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Responses VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability via other pathways Indazole_Analogs This compound Analogs Indazole_Analogs->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Permeability->Angiogenesis

Caption: VEGFR signaling pathway and the inhibitory action of indazole analogs.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard experimental protocols for assessing the biological activity of this compound analogs.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This biochemical assay directly measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of a kinase.

Workflow Diagram:

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep 1. Prepare serial dilutions of test compounds in 100% DMSO and then in kinase buffer. Reagent_Prep 2. Dilute kinase, Eu-labeled antibody, and fluorescent tracer in kinase buffer. Mixing 3. In a 384-well plate, mix diluted compound with the kinase/antibody mixture. Reagent_Prep->Mixing Incubation1 4. Add tracer and incubate to allow for binding equilibrium. Mixing->Incubation1 Reading 5. Read the plate on a fluorescence plate reader (TR-FRET). Incubation1->Reading Analysis 6. Calculate percent inhibition and determine IC50 values. Reading->Analysis

Caption: Workflow for the LanthaScreen™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO.

    • Further dilute the compounds to the final desired concentrations in 1x kinase buffer.

  • Reagent Preparation:

    • Dilute the kinase, Eu-anti-GST antibody, and Kinase Tracer to their final concentrations in 1x kinase buffer as per the manufacturer's instructions.

  • Assay Procedure:

    • In a 384-well plate, add the diluted compound solution.

    • Add the kinase/antibody mixture to each well.

    • Add the Kinase Tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for the time specified by the manufacturer to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Development cluster_2 Data Acquisition & Analysis Cell_Seeding 1. Seed cancer cells in a 96-well plate and allow them to adhere overnight. Compound_Treatment 2. Treat cells with serial dilutions of the test compounds for 48-72 hours. Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT reagent to each well and incubate for 2-4 hours. Compound_Treatment->MTT_Addition Solubilization 4. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. MTT_Addition->Solubilization Reading 5. Read the absorbance at ~570 nm using a plate reader. Solubilization->Reading Analysis 6. Calculate percent viability and determine IC50 values. Reading->Analysis

Caption: Workflow for the MTT Cell Proliferation Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for 48 to 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in cancer therapy. Their biological activity is intricately linked to their chemical structure, with substitutions at various positions on the indazole ring playing a crucial role in determining their potency and selectivity as kinase inhibitors. The ability of these compounds to modulate key signaling pathways, such as those driven by PLK4 and VEGFR, underscores their therapeutic relevance. By leveraging the structure-activity relationships and robust experimental methodologies outlined in this guide, researchers can continue to innovate and develop novel indazole-based therapeutics with improved efficacy and safety profiles.

References

The Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Kinase Inhibitors and the Rise of the Indazole Core

Protein kinases, as crucial regulators of cellular signaling, have long been a focal point in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has transformed the treatment landscape for numerous cancers and other diseases. Within this competitive arena, the indazole scaffold has emerged as a "privileged structure," a molecular framework that consistently appears in successful kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the efficacy of prominent indazole-based kinase inhibitors, offering insights into their structure-activity relationships (SAR), and providing practical experimental protocols for their evaluation. While this guide will focus on well-established indazole derivatives due to the limited public data on 1-Methyl-1H-indazol-4-amine, the principles and methodologies discussed herein are broadly applicable to the evaluation of novel chemical entities sharing this core structure.

The versatility of the indazole ring system allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Several FDA-approved drugs, including Axitinib, Pazopanib, and Niraparib, feature an indazole core, underscoring its therapeutic relevance.[1][4] This guide will delve into the comparative efficacy of representative indazole-based inhibitors targeting key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases.

Comparative Analysis of Indazole-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is a multifactorial characteristic defined by its potency against the target kinase, its selectivity profile across the kinome, and its activity in cellular and in vivo models. This section compares a selection of indazole derivatives against these parameters.

Structure-Activity Relationship (SAR) Summary

The substitution pattern on the indazole ring and the nature of the appended functional groups critically influence the inhibitor's binding affinity and selectivity. For instance, in a series of indazole derivatives targeting VEGFR-2, the introduction of a methoxy group on a benzamide ring led to more potent inhibition compared to derivatives with hydrophobic groups like alkyl or halogen moieties.[1] Furthermore, the addition of hydrogen bond-forming groups such as amides and sulfonamides has been shown to enhance activity against VEGFR-2.[1]

Similarly, for FGFR1 inhibitors, modifications to a phenyl ring attached to the indazole core demonstrated that larger substituents, such as 3-ethoxyphenyl and 3-isopropoxyphenyl, resulted in increased inhibitory activity compared to a 3-methoxyphenyl group.[1] In the context of Aurora kinase inhibitors, the introduction of an acryloyl moiety to an amide derivative of indazole enhanced kinase activity.[1] These examples highlight the chemical tractability of the indazole scaffold in optimizing inhibitor performance.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values of several indazole-based inhibitors against their primary kinase targets. It is important to note that IC50 values can vary between studies due to different assay conditions.

Compound/Drug NamePrimary Target(s)IC50 (nM)Reference Compound(s)IC50 (nM)
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7Sorafenib (VEGFR2)90[1]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-Kit10, 30, 47, 84/71, 140/146, 74Sunitinib (VEGFR2)2
Linifanib VEGFR, PDGFR---
Erdafitinib Pan-FGFR---
Indazole Derivative 14c FGFR19.8Indazole Derivative 14a15[1]
Indazole Derivative 12b VEGFR-25.4Sorafenib90[1]
Indazole Amide 52c Aurora kinases790 (µM)Indazole Amide 52a13 (µM)[1]
AKE-72 BCR-ABL (T315I mutant)9--[5][6]

Data is compiled from various sources for comparative purposes and specific values should be consulted from the original publications.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they modulate and the experimental workflows used to assess their efficacy.

Targeted Signaling Pathway: VEGFR Signaling in Angiogenesis

Many indazole-based inhibitors, such as Axitinib and Pazopanib, target the VEGFR signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels.[7] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a key therapeutic target.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Indazole_Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway targeted by indazole-based inhibitors.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)

A fundamental method to assess the efficacy of a kinase inhibitor is to measure its effect on the proliferation of cancer cells that are dependent on the targeted kinase. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole-based kinase inhibitor in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HUVEC for VEGFR inhibitors, K562 for Bcr-Abl inhibitors[8])

  • Complete cell culture medium

  • Indazole-based kinase inhibitor

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the indazole-based inhibitor in complete medium. The final concentrations should span a wide range to generate a dose-response curve.

    • Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining the IC50 of a kinase inhibitor using the MTT assay.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors.[1][2] The extensive body of research on indazole derivatives provides a rich foundation of structure-activity relationships that can guide the development of next-generation therapeutics with improved potency and selectivity.[9][10] As our understanding of the complex signaling networks within cells deepens, the ability to rationally design inhibitors against specific kinase targets will become even more critical. The experimental methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these promising compounds, paving the way for their potential clinical translation.

References

The Tale of Two Isomers: A Comparative Guide to 1-Methyl-1H-indazol-4-amine and 2-Methyl-1H-indazol-4-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, particularly in the realm of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure. Its ability to act as a bioisostere for purines allows it to form key interactions within the ATP-binding sites of numerous kinases. The simple act of N-methylation on the indazole ring, however, gives rise to two distinct regioisomers: 1-methyl-1H-indazol-4-amine and 2-methyl-1H-indazol-4-amine. While structurally similar, the seemingly minor shift of a methyl group from the N1 to the N2 position has profound implications for a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity.

This guide provides an in-depth comparison of these two isomers. Direct head-to-head biological assay data for these specific, unfunctionalized amines is not extensively published, a common scenario in early-stage drug discovery where efforts are often focused on a single, synthetically accessible series. Therefore, this comparison will be framed within the broader context of N1- and N2-substituted indazole derivatives in kinase inhibition, drawing upon established principles and data from closely related, published compounds to provide a comprehensive and insightful analysis for researchers in drug development.

The Synthetic Conundrum: A Question of Regioselectivity

The synthesis of N-substituted indazoles is often complicated by the fact that direct alkylation of the 1H-indazole core typically yields a mixture of N1 and N2 products.[1][2] The regiochemical outcome is highly dependent on reaction conditions such as the base, solvent, and electrophile used.[3] This synthetic challenge is a critical consideration, as it can dictate the feasibility and cost of producing a specific isomer for biological evaluation.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[4][5] Consequently, reaction conditions that allow for equilibration tend to favor the N1-substituted product. Conversely, kinetically controlled conditions may favor the N2-isomer.[5] The ability to selectively synthesize one isomer over the other is a significant area of research and a crucial first step in any structure-activity relationship (SAR) study.[1]

Caption: General reaction scheme for the methylation of 1H-indazol-4-amine.

Physicochemical Properties: More Than Just a Methyl Group

The position of the methyl group significantly influences the electronic distribution and overall shape of the indazole ring system. This, in turn, affects key physicochemical properties that are critical for a molecule's drug-like characteristics.

Property1-Methyl-1H-indazole (N1)2-Methyl-2H-indazole (N2)Rationale & Implication
Tautomer Stability More stableLess stableThe 1H-tautomer is generally the thermodynamically preferred form.[1][4] This has implications for synthesis and the conformational presentation of the molecule to its target.
Dipole Moment LowerHigherThe N2-substitution often results in a larger dipole moment, which can influence solubility, crystal packing, and interactions with biological targets.
Hydrogen Bonding N2 is a hydrogen bond acceptor.N1 is a hydrogen bond acceptor.The available nitrogen for hydrogen bonding is different, which is a critical determinant in kinase hinge-binding.
Substituent Vector The 4-amino group is directed away from the N1-methyl.The 4-amino group is directed away from the N2-methyl.As we will explore, this alters the vector along which substituents at the 4-position are projected into the solvent-exposed region of a kinase binding pocket.

Performance in Biological Assays: A Tale of Two Scaffolds

While direct comparative data is sparse, we can infer the potential biological performance of each isomer by examining their respective core structures in more complex, published kinase inhibitors.

The 1-Methyl-1H-indazol-4-yl Scaffold: A Classic Hinge-Binder

The 1H-indazol-4-yl moiety is a well-established pharmacophore in kinase inhibitor design. It effectively mimics the adenine region of ATP, forming crucial hydrogen bonds with the kinase hinge region. A prominent example is the core of GDC-0941, a potent inhibitor of Class I PI3 Kinase.[6][7] In this and similar inhibitors, the N2 atom of the indazole ring acts as a hydrogen bond acceptor, while the NH at the N1 position (or a methyl group in our case) points towards the solvent-exposed region. The substituent at the 4-position is then projected out from this core into the active site.

The 1-methyl group in this compound would occupy the space typically taken by the N1-H. This modification can improve metabolic stability by blocking N-dealkylation or oxidation at that position. Furthermore, it can fill a small hydrophobic pocket in the ATP binding site, potentially enhancing potency.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 1-Methyl-1H-indazol-4-yl based inhibitor hinge Hinge Region Backbone (e.g., NH-CO) gatekeeper Gatekeeper Residue indazole 1-Methyl-1H-Indazole Core indazole->hinge H-bond from N2 substituent Substituent at 4-amino position indazole->substituent Projects into solvent region substituent->gatekeeper Potential interactions

Caption: Binding mode of a 1-Methyl-1H-indazol-4-yl based kinase inhibitor.

The 2-Methyl-2H-indazol-4-yl Scaffold: An Alternative Vector for Potency

The 2H-indazole scaffold, while historically less explored, has proven its merit in clinically successful drugs. Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma, features a 2,3-dimethyl-2H-indazol-6-yl core.[8] This demonstrates that N2-substituted indazoles are not only biologically active but can be optimized to produce potent and selective drugs.

In a 2-methyl-2H-indazole, the N1 atom is now the hydrogen bond acceptor for the kinase hinge. This fundamentally changes the orientation of the indazole ring within the ATP binding site compared to its N1-methyl counterpart. Consequently, the substituent at the 4-amino position is projected along a different trajectory. This alternative vector can be advantageous, allowing medicinal chemists to explore different interactions within the active site that may not be accessible with the N1-isomer. This can lead to improved potency, selectivity, or altered resistance profiles.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 2-Methyl-2H-indazol-4-yl based inhibitor hinge Hinge Region Backbone (e.g., NH-CO) gatekeeper Gatekeeper Residue indazole 2-Methyl-2H-Indazole Core indazole->hinge H-bond from N1 substituent Substituent at 4-amino position indazole->substituent Projects into solvent region substituent->gatekeeper Alternative interactions

Caption: Binding mode of a 2-Methyl-2H-indazol-4-yl based kinase inhibitor.

Inferred Comparison and Structure-Activity Relationship (SAR) Insights

Based on the distinct binding modes and resulting substituent vectors, we can infer key differences in how these two isomers would perform in biological assays as part of a larger inhibitor molecule:

  • Potency and Selectivity: Neither isomer is inherently "better"; their relative potency and selectivity will be highly dependent on the specific kinase target and the nature of the substituent at the 4-amino position. The N2-isomer offers an alternative vector that could be exploited to gain selectivity by interacting with residues not reachable by derivatives of the N1-isomer.

  • Pharmacokinetics: The choice between N1 and N2 methylation can impact metabolic stability and physicochemical properties. In one reported case, replacing a phenol with a 1H-indazole moiety improved pharmacokinetic properties, suggesting the N1-scaffold can be metabolically robust.[9] The higher dipole moment of the N2-isomer might influence properties like solubility and cell permeability.

  • Drug Resistance: In cases where kinase mutations alter the shape of the ATP binding pocket, an inhibitor based on one isomer might lose potency while a derivative of the other, with its different binding orientation, might retain activity.

Exemplary Experimental Protocols

The following are representative protocols for assays commonly used to evaluate kinase inhibitors. These are provided as examples of how this compound and 2-Methyl-1H-indazol-4-amine would be evaluated once incorporated into larger molecules.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a generic method to determine the inhibitory constant (IC₅₀) of a test compound against a specific kinase.

Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site by the test compound.

Materials:

  • Kinase of interest (e.g., PI3K, Lck)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells).

  • Prepare a kinase/antibody solution in assay buffer and add 5 µL to each well.

  • Prepare a tracer solution in assay buffer and add 2.5 µL to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the effect of a test compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., K562, MCF-7)[10]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (solubilized in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treat the cells with various concentrations of the test compounds (typically from 100 µM to 1 nM) and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

The choice between this compound and 2-Methyl-1H-indazol-4-amine as a starting point for a drug discovery campaign is not trivial. While they are simple isomers, the position of the methyl group fundamentally alters their electronic properties, their interaction with biological targets, and the synthetic routes required for their elaboration.

  • This compound represents a more traditional and thermodynamically stable scaffold, leveraging the well-understood N2 atom of the indazole as a key hydrogen bond acceptor in kinase inhibition.

  • 2-Methyl-1H-indazol-4-amine , while potentially more challenging to synthesize selectively, offers an alternative vector for substituent exploration, which can be a powerful strategy to unlock novel potency, selectivity, and intellectual property.

Ultimately, the optimal choice is target-dependent. It is highly recommended that drug discovery programs consider both isomeric series. The insights gained from comparing the SAR of both N1- and N2-methylated indazole derivatives can provide a more complete understanding of the target's active site and accelerate the identification of a clinical candidate. The tale of these two isomers underscores a fundamental principle in medicinal chemistry: small structural changes can lead to large biological consequences.

References

A Senior Application Scientist's Guide to the In Vitro Validation of 1-Methyl-1H-indazol-4-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking a Novel Candidate

In the landscape of drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2] The compound 1-Methyl-1H-indazol-4-amine represents a novel, yet uncharacterized, molecule built upon this promising framework.[3] Its structural similarity to known ATP-competitive inhibitors suggests a high probability of activity against one or more protein kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology and immunology.[2][4]

This guide provides a comprehensive, field-proven framework for the initial in vitro validation of this compound. We will proceed under the hypothesis that its primary targets may lie within the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases , a well-validated target class for which overexpression is linked to cancer progression, metastasis, and drug resistance.[5][6] Our objective is not merely to present protocols, but to detail a self-validating experimental cascade that builds confidence in the compound's mechanism of action, potency, and selectivity, thereby de-risking its progression into more complex biological systems.

Part 1: Primary Target Identification and Biochemical Validation

The foundational step in validating a putative kinase inhibitor is to confirm direct, cell-free interaction with purified enzymes. This biochemical-level analysis provides the cleanest measure of potency (IC50) and allows for mechanistic studies, such as determining the mode of inhibition.

Workflow for Biochemical Validation

The following workflow ensures that initial findings are robust and not an artifact of a single assay technology.

cluster_0 Biochemical Validation Cascade A Hypothesized Target: TAM Kinases (AXL, MER, TYRO3) B Primary Assay: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Values (Potency Ranking) B->C D Orthogonal Assay: FRET-Based Kinase Assay (e.g., LanthaScreen™) C->D Validate Hits E Confirm IC50 Values D->E F Mechanism of Action Study: ATP Competition Assay E->F Confirm On-Target Activity G Determine Ki and Mode of Inhibition (e.g., ATP-Competitive) F->G

Caption: Biochemical validation workflow for this compound.

A. Primary Screening: Luminescence-Based Kinase Assay

Causality: We begin with a highly sensitive, homogeneous assay that measures ATP consumption, a direct product of kinase activity. The ADP-Glo™ Kinase Assay is an industry standard due to its high signal-to-background ratio and resistance to compound interference.[7] It measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.

Protocol: ADP-Glo™ Assay for TAM Kinase Inhibition

  • Reagent Preparation: Prepare assay buffers, recombinant human AXL, MER, and TYRO3 kinases, the appropriate substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP solution.

  • Compound Preparation: Serially dilute this compound in DMSO to create a 10-point concentration curve (e.g., 100 µM to 1 nM). Also, prepare a known pan-TAM inhibitor like BMS-777607 as a positive control.[8][9]

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound or control. Add 2.5 µL of a 2X kinase/substrate mixture.

  • Initiation: Add 5 µL of 2X ATP solution to start the reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

B. Orthogonal Validation: FRET-Based Kinase Assay

Trustworthiness: To ensure the observed inhibition is not an artifact of the ADP-Glo™ system (e.g., compound inhibiting the luciferase reporter), we employ an orthogonal assay based on a different physical principle. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled peptide substrate, providing a direct readout of kinase activity.

Protocol: This would follow a similar plate-based format, using a fluorescently-tagged substrate and a phosphorylation-specific antibody labeled with a FRET partner. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal. The IC50 values obtained should be in close agreement with the primary assay to confirm the initial result.

C. Mechanism of Action: ATP Competition Assay

Expertise: Determining if the compound is ATP-competitive is crucial, as this is the most common mechanism for kinase inhibitors and provides insight into its binding mode. This is achieved by measuring the IC50 of this compound at multiple, fixed concentrations of ATP. An ATP-competitive inhibitor will show a rightward shift in its IC50 curve (i.e., appear less potent) as the ATP concentration increases. This data can be analyzed using a Cheng-Prusoff plot to calculate the inhibitor constant (Ki).

Part 2: Cellular Target Engagement and Pathway Modulation

Biochemical hits must be validated in a cellular context to confirm that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and produce the desired biological effect on downstream signaling.

TAM Kinase Signaling Pathway

The TAM kinases are activated by their ligands, Gas6 and Protein S, leading to receptor dimerization, autophosphorylation, and the activation of pro-survival signaling cascades like PI3K/AKT and MAPK/ERK.[10][11] An effective inhibitor should block these events.

Ligand Gas6 / Protein S TAM TAM Receptor (AXL, MER, or TYRO3) Ligand->TAM Binds pTAM Phospho-TAM (Dimerized & Activated) TAM->pTAM Autophosphorylation PI3K PI3K pTAM->PI3K Recruits & Activates Inhibitor This compound Inhibitor->pTAM Inhibits AKT AKT PI3K->AKT pAKT Phospho-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation, Survival, Migration pAKT->Proliferation Promotes

Caption: Simplified TAM kinase signaling pathway showing inhibitor intervention point.

A. Cellular Target Engagement: NanoBRET™ Assay

Causality: Before measuring downstream effects, we must prove the compound physically engages the target protein inside a living cell. The NanoBRET™ Target Engagement Assay is ideal for this. It measures compound binding by detecting energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (e.g., AXL-NanoLuc®) and a fluorescently labeled tracer that reversibly binds the kinase's ATP pocket. A test compound that also binds to the ATP pocket will displace the tracer, disrupting BRET.

B. Target Phosphorylation Inhibition: Cell-Based ELISA

Trustworthiness: This assay directly measures the functional consequence of target engagement: the inhibition of kinase activity. A cell line overexpressing the target kinase (e.g., A549 cells for AXL) is stimulated with the appropriate ligand (e.g., Gas6) in the presence of the inhibitor. Cell lysates are then analyzed using an ELISA that specifically captures the total kinase protein and detects the phosphorylated form.[12]

Protocol: Phospho-AXL Cellular Assay

  • Cell Culture: Plate A549 cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 18-24 hours to reduce basal receptor activation.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound for 2 hours.

  • Ligand Stimulation: Add recombinant human Gas6 to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.

  • Lysis: Aspirate the medium and lyse the cells with a buffer containing protease and phosphatase inhibitors.

  • ELISA: Transfer lysates to an ELISA plate pre-coated with a total-AXL capture antibody. After incubation and washing, add a detection antibody specific for phospho-tyrosine (pY) or phospho-AXL (pY779).

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to generate a signal.

  • Analysis: Read luminescence and calculate the cellular EC50, the concentration required to inhibit 50% of ligand-induced phosphorylation.

C. Downstream Pathway Analysis: Western Blotting

Expertise: To confirm that target inhibition translates to the expected downstream signaling blockade, we use Western blotting. Following the same treatment paradigm as the cell-based ELISA, cell lysates are probed with antibodies against key downstream nodes, such as phospho-AKT (Ser473) and total AKT. A potent and specific inhibitor should reduce p-AKT levels without affecting total AKT levels, confirming the on-target pathway effect.

Part 3: Phenotypic Validation and Comparative Analysis

The final validation step connects the molecular mechanism to a relevant cellular outcome, such as the inhibition of cancer cell proliferation, and benchmarks the novel compound against established alternatives.

A. Phenotypic Assay: Cell Proliferation

Causality: A cell line whose growth is known to be dependent on TAM signaling is used to assess the phenotypic impact of the inhibitor. The effect of this compound on cell viability can be measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity and cell number.

B. Benchmarking Against Reference Compounds

Authoritative Grounding: A new compound's activity is only meaningful when compared to existing standards. By testing this compound alongside well-characterized inhibitors, we can establish its relative potency and selectivity profile.

CompoundPrimary Target(s)Biochemical IC50 (AXL)Cellular p-AXL EC50Cell Proliferation GI50 (A549)
This compound Hypothetical: TAM[Experimental Data][Experimental Data][Experimental Data]
Bemcentinib (BGB324) AXL~15 nM~50 nM~1.5 µM
UNC2025 MER / FLT3~20 nM (for MER)~100 nM (for p-MER)Cell Line Dependent
BMS-777607 Pan-TAM / c-Met~1.1 nM~5 nM~20 nM

Note: Data for reference compounds are approximate values from public sources for comparative purposes.[8][9][13]

This comparative analysis is critical. If this compound shows a biochemical IC50 of 50 nM but a cellular EC50 of 5 µM, it may indicate poor cell permeability or high plasma protein binding. Conversely, strong concordance between biochemical and cellular potency, coupled with a relevant phenotypic outcome, builds a compelling case for the compound's potential.

Conclusion

This guide outlines a logical, multi-step process for validating the in vitro activity of a novel compound like this compound. By progressing from clean biochemical assays to complex cellular systems and benchmarking against known standards, researchers can build a robust data package. This self-validating workflow, which incorporates orthogonal assays and connects molecular inhibition to downstream and phenotypic effects, provides the necessary confidence to justify the significant investment required for further preclinical and clinical development.

References

A Comparative Guide to the Purity Analysis of Synthesized 1-Methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation of reliable, reproducible, and translatable results. 1-Methyl-1H-indazol-4-amine, a key building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors, is no exception.[1][2] Its isomeric and chemical purity directly impacts reaction yields, impurity profiles of subsequent steps, and the ultimate biological activity and safety of the final drug candidate.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized this compound (CAS: 77894-69-0, Molecular Formula: C₈H₉N₃).[3] We move beyond simple protocol listings to explain the causality behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs.

The Analytical Landscape: A Comparative Overview

The choice of an analytical technique for purity assessment is a critical decision driven by the specific questions being asked. Are you looking for simple percentage purity, identification of unknown impurities, or absolute structural confirmation? Each method offers a unique lens through which to view the composition of your sample. The most common and powerful techniques for small molecule analysis include chromatography and spectroscopy.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of purity analysis in the pharmaceutical industry.[4] It excels at separating the main compound from its impurities, allowing for accurate quantification. When coupled with a UV detector, its sensitivity to aromatic compounds like our indazole derivative is excellent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[5] It is invaluable for identifying unknown impurities by providing precise molecular weight information, which is a critical step in process optimization and regulatory filings.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS offers high separation efficiency.[6] While potentially applicable to this compound, its higher boiling point might necessitate derivatization, adding complexity. HPLC is generally the more direct chromatographic method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information. ¹H NMR is exceptional for confirming the identity of the synthesized compound and can be used for quantitative analysis (qNMR) against a certified standard. It is particularly powerful for distinguishing between regioisomers which may be chromatographically similar.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for confirming the identity of a compound by comparing its infrared spectrum to that of a known reference standard.[6] It provides confirmation of functional groups present in the molecule and serves as a robust identity test, as highlighted in USP <197>.[4]

Logical Framework for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.

G Workflow for Purity Analysis cluster_0 Initial Assessment cluster_1 Quantitative & Qualitative Analysis cluster_2 Data Interpretation & Reporting Initial_Screen Synthesized Batch of This compound FTIR FTIR Identity Check Initial_Screen->FTIR Confirm Functional Groups TLC TLC Spot Test Initial_Screen->TLC Assess Gross Purity/ Polarity NMR NMR Spectroscopy Initial_Screen->NMR Definitive Confirmation HPLC HPLC-UV Analysis FTIR->HPLC TLC->HPLC LCMS LC-MS Analysis HPLC->LCMS If unknown peaks > 0.1% Purity_Calc Calculate % Purity (Area Normalization) HPLC->Purity_Calc Impurity_ID Identify Impurities (Mass & Fragmentation) LCMS->Impurity_ID Structure_Confirm Confirm Structure & Isomeric Purity NMR->Structure_Confirm Final_Report Certificate of Analysis (CoA) Purity_Calc->Final_Report Impurity_ID->Final_Report Structure_Confirm->Final_Report

Caption: A logical workflow for the comprehensive purity analysis of a synthesized compound.

Head-to-Head Method Comparison

The choice of method depends on the specific requirements of the analysis, balancing factors like the need for quantitative data, structural information, throughput, and available instrumentation.

FeatureHPLC-UVLC-MSGC-MS¹H NMRFTIR
Primary Use Quantification, PurityIdentification, QuantificationVolatile Impurity AnalysisStructure Elucidation, IdentityIdentity Confirmation
Purity Measurement Excellent (Area %)GoodGoodGood (with standard)Not suitable
Impurity ID No (retention time only)Excellent (by Mass)Excellent (by Mass)Possible (if >1%)No
Isomer Separation Good to ExcellentGood to ExcellentGood to ExcellentExcellent (distinguishes)Poor
Sensitivity High (ng)Very High (pg-fg)Very High (pg-fg)Low (µg-mg)Low (mg)
Sample Throughput HighMediumMediumLowVery High
Authoritative Standard USP <621>[4]USP <736>[4]USP <467> (for solvents)USP <761>USP <197>, <854>[4]

Recommended Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

For routine quality control and purity certification, RP-HPLC with UV detection is the gold standard. Its robustness, precision, and quantitative power are unmatched for this application. The aromatic indazole core of the molecule contains a strong chromophore, making UV detection highly sensitive.

Causality Behind Choices:

  • Column: A C18 column is chosen due to its hydrophobic stationary phase, which effectively retains the moderately non-polar this compound via hydrophobic interactions.

  • Mobile Phase: A mixture of a weak acid (formic or acetic acid) in water and an organic solvent (acetonitrile or methanol) is used. The acid protonates the amine group, ensuring good peak shape and preventing tailing. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities are eluted and resolved from the main peak within a reasonable runtime.

  • Detector: A photodiode array (PDA) or diode array detector (DAD) is ideal. It not only quantifies at a specific wavelength (e.g., 254 nm) but also captures the full UV spectrum of each peak, which can help in peak tracking and purity assessment.

Step-by-Step Experimental Protocol
  • Reagents & Equipment

    • HPLC system with gradient pump, autosampler, column oven, and PDA/DAD detector.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • HPLC grade Acetonitrile (ACN), Water, and Formic Acid (FA).

    • Reference standard of this compound (if available, >99.5% purity).

    • Analytical column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

  • Preparation of Solutions

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 mixture of MPA and MPB.

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized this compound in the same manner as the Standard Solution.

  • Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm (or optimal λ from spectrum)
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
  • System Suitability Test (SST)

    • Before running samples, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. This ensures the system is performing correctly and the results will be reliable.

  • Analysis and Data Interpretation

    • Inject the Sample Solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any impurity exceeding 0.10%. For these, further characterization is recommended.

Characterizing Impurities: Beyond the Percentage

A purity value alone is insufficient for drug development. Understanding the nature of the impurities is crucial. The synthesis of substituted indazoles can potentially yield regioisomers or contain unreacted starting materials.[7][8]

Potential Impurities in the Synthesis of this compound:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Regioisomers: For example, 2-Methyl-2H-indazol-4-amine. The position of the methyl group on the indazole nitrogen is a common source of isomerism.

  • Positional Isomers: Impurities where the amine group is at a different position on the ring (e.g., 1-Methyl-1H-indazol-5-amine).

  • Byproducts: Compounds formed from side reactions during synthesis.

LC-MS is the ideal tool to investigate unknown peaks from the HPLC run. The mass-to-charge ratio (m/z) can confirm if an impurity is an isomer (same molecular weight) or a different compound entirely. Subsequent fragmentation (MS/MS) can provide structural clues to pinpoint the exact identity. NMR spectroscopy remains the ultimate arbiter for confirming the precise structure of both the main compound and any significant isolated impurity.

Relationship Between Compound and Analytical Scrutiny

G Analytical Scrutiny of Impurities cluster_impurities Potential Impurities cluster_techniques Identification Techniques Compound Synthesized This compound (C8H9N3) HPLC HPLC Separates based on polarity Compound->HPLC Isomer Regioisomer (e.g., 2-Methyl-2H...) Same Mass Isomer->HPLC Precursor Starting Material (Different Mass) Precursor->HPLC Byproduct Side-Reaction Product (Different Mass) Byproduct->HPLC LCMS LC-MS Determines Molecular Weight HPLC->LCMS Provides separated peaks NMR NMR Confirms Connectivity/Structure LCMS->NMR Suggests identity of unknowns NMR->Compound Confirms Structure NMR->Isomer Identifies Isomer

Caption: Relationship between the target compound, its potential impurities, and analytical identification methods.

Conclusion

The purity analysis of this compound requires a multi-faceted approach. While RP-HPLC stands out as the primary method for robust, quantitative purity determination, it forms part of a larger analytical toolkit. Its true power is realized when combined with mass spectrometry and NMR spectroscopy to not only quantify but also identify and characterize the full impurity profile. Adherence to established protocols and system suitability standards ensures that the data generated is trustworthy, forming a solid foundation for subsequent research and development activities.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyl-1H-indazol-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory adherence, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Methyl-1H-indazol-4-amine, a compound frequently utilized in medicinal chemistry and pharmaceutical research. Our objective is to move beyond a simple checklist, offering a scientifically grounded protocol that ensures the safety of personnel, maintains institutional compliance, and protects our environment. This document is structured to provide immediate, actionable information while explaining the critical reasoning behind each procedural step.

Hazard Assessment and Pre-Disposal Safety

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This foundational knowledge dictates the necessary precautions, from personal protective equipment (PPE) to emergency response actions. This compound, based on aggregated data, presents several health hazards that must be respected.[1]

Hazard Identification

The primary hazards associated with this compound are summarized below. This classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which provides a universal standard for hazard communication.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][3]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2][3]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1][4]
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritation[3]

Causality: The amine functional group and the heterocyclic indazole core contribute to its reactivity and potential for biological interaction. Skin and eye irritation are common with amine-containing compounds, and its molecular weight allows for potential absorption through various routes, leading to systemic toxicity if ingested, inhaled, or absorbed through the skin.

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is non-negotiable when handling this compound for disposal. The principle here is to create a complete barrier between the researcher and the chemical.

  • Eye Protection : Wear safety glasses with side shields or, preferably, chemical splash goggles that conform to standards like EN 166 (EU) or ANSI Z87.1 (US).[3]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[5]

  • Body Protection : A standard laboratory coat is required to prevent skin contact. For larger quantities or in case of a spill, a chemically resistant apron or suit may be warranted.[3][5]

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a formal, documented laboratory procedure. The goal is to safely transition the material from active use to a secure waste stream managed by qualified professionals. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[6][7] Discharge into the environment must be avoided.[6]

Step 1: Waste Designation and Segregation

The moment this compound (or any material contaminated by it) is no longer needed, it must be designated as hazardous waste.[5]

  • Action : Immediately segregate the waste compound from non-hazardous materials and other chemical waste streams.[5]

  • Causality (Trustworthiness) : Co-mingling of chemical waste is a primary cause of laboratory accidents. This compound is incompatible with strong oxidizing agents and strong acids.[3] Mixing it with such chemicals in a single waste container could lead to a vigorous, exothermic, and potentially dangerous reaction. Segregation ensures chemical compatibility and is a core tenet of safe waste management as mandated by the Resource Conservation and Recovery Act (RCRA).[8]

Step 2: Container Selection and Labeling

The integrity of the waste stream begins with the primary container.

  • Action : Select a clean, dry, and chemically compatible container with a secure, screw-top lid. The container must be free of leaks or cracks.[5] For solid waste, a wide-mouth polyethylene container is suitable.

  • Action : Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The date waste was first added to the container

    • The name of the principal investigator or laboratory group

  • Causality (Expertise) : Proper containment and labeling are not just logistical steps; they are critical safety communications. A clearly labeled container informs everyone of its contents and associated dangers, preventing accidental exposure or improper handling. Federal regulations require that hazardous waste containers are clearly identified to ensure safe management from the point of generation to final disposal.[9][10]

Step 3: Waste Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Action : Keep the waste container securely closed at all times, except when adding waste.

  • Action : Store the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Action : Place the primary waste container within a larger, chemically resistant secondary containment bin.[5]

  • Causality (Authoritative Grounding) : The SAA concept is a specific regulatory requirement under RCRA (40 CFR § 262.15). It allows for the safe accumulation of limited quantities of hazardous waste in the lab without needing a full-scale storage permit. The secondary containment requirement is a failsafe, designed to contain any potential leaks or spills from the primary container, thereby preventing a wider contamination event.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Action : Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Action : Provide all necessary documentation, such as a completed hazardous waste disposal form, detailing the contents and quantity of the waste.[5] Never leave a container of hazardous waste unmanaged or abandoned.

  • Causality (Trustworthiness) : The "cradle-to-grave" principle of RCRA holds the generator (the laboratory) responsible for the hazardous waste from its creation to its ultimate disposal.[8] The EHS office acts as the licensed and trained intermediary, ensuring the waste is transported and disposed of at an approved Treatment, Storage, and Disposal Facility (TSDF) in full compliance with federal and state law.[8][10]

The following diagram illustrates the complete, self-validating workflow for this disposal protocol.

G Disposal Workflow for this compound cluster_0 In-Laboratory Procedures cluster_1 EHS Hand-off & Final Disposal A 1. Designate Waste Identify this compound as hazardous waste. B 2. Segregate Waste Separate from incompatible and non-hazardous materials. A->B Prevent Reactions C 3. Prepare Container Select clean, compatible container. Affix Hazardous Waste Label. B->C Ensure Safety D 4. Accumulate Waste Add waste to labeled container. Keep container closed. C->D Begin Accumulation E 5. Secure Storage Place in designated Satellite Accumulation Area (SAA) with secondary containment. D->E Maintain Compliance F 6. Request Pickup Contact EHS and complete all required paperwork. E->F Initiate Disposal G 7. EHS Collection EHS personnel collect the properly labeled container. F->G Transfer of Custody H 8. Final Disposition Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H Regulatory Compliance

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures for Spills and Exposures

Even with meticulous planning, accidents can occur. A pre-defined emergency response plan is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[6] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][11] Call a physician or poison control center immediately.[6]

  • Small Spill (in a fume hood) : Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill : Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Do not attempt to clean it up yourself unless you are trained and equipped to do so.

By adhering to this comprehensive disposal plan, laboratory professionals can manage this compound waste with confidence, ensuring a safe, compliant, and environmentally responsible research environment.

References

Essential Safety and Operational Guidance for Handling 1-Methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling of 1-Methyl-1H-indazol-4-amine (CAS No. 77894-69-0) in a laboratory setting. The information herein is synthesized from established safety data for this compound and structurally related molecules, ensuring a comprehensive approach to risk mitigation for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. An aggregated GHS classification from multiple sources indicates that this compound is harmful if swallowed.[1] It is also identified as a potential cause of skin and eye irritation, and may be harmful if it comes into contact with skin or is inhaled.[1] Due to the nature of indazole derivatives, it is prudent to handle this compound with the assumption that it may possess other uncharacterized hazards.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin (in some classifications).[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled (in some classifications).[1]

  • H335: May cause respiratory irritation.[1]

Given these classifications, a thorough risk assessment should be conducted before any new procedure involving this compound is undertaken. This assessment should consider the quantity of the substance being used, the potential for aerosolization, and the specific manipulations being performed.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.Prevents skin contact, which may cause irritation or burns. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2][4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Required when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[2]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation: Ensure a certified chemical fume hood is operational. Verify that an eyewash station and safety shower are accessible and unobstructed.[2][5] Assemble all necessary PPE as outlined in the table above. Prepare all necessary equipment and reagents before handling the compound.

  • Handling: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6] Avoid all direct contact with the compound. Wear appropriate protective gloves, clothing, and eye/face protection.[2][5] Do not eat, drink, or smoke in the handling area.[5] After handling, wash hands and any exposed skin thoroughly.[2][5]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][4] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

Spill Management Workflow

In the event of a spill, a clear and practiced response is crucial to mitigate exposure and environmental contamination.

Spill_Management_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard Level evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain the Spill (Use appropriate absorbent) don_ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose report Report the Incident dispose->report end Workflow Complete report->end

Caption: Workflow for managing a chemical spill.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[9] Disposal of all chemical waste must be conducted through your institution's environmental health and safety office.[7][10] Do not dispose of this chemical down the drain or in the regular trash.[2][9] All disposals must be in accordance with local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: If inhaled, move the victim into fresh air.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

  • Skin Contact: Take off contaminated clothing immediately.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-indazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.